3,5-Dibromo-4-pyridinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBBVOSRBZCCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180469 | |
| Record name | 4-Pyridinol, 3,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25813-25-6 | |
| Record name | 3,5-Dibromo-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25813-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinol, 3,5-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025813256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-4-pyridinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinol, 3,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-4-hydroxypyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU6A9RF62D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-4-pyridinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,5-Dibromo-4-pyridinol, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its physical and chemical characteristics, spectroscopic profile, and offers insights into its synthesis and purification. The information is structured to be a practical resource for laboratory and development work.
Core Chemical Properties
This compound, with the CAS number 141375-47-5, is a disubstituted pyridine derivative. It exists in tautomeric equilibrium with its keto form, 3,5-dibromopyridin-4(1H)-one. This tautomerism is a critical aspect of its chemical behavior, influencing its reactivity and physical properties. In solution, the keto tautomer is generally favored[1].
Physical and Chemical Data
The following table summarizes the key quantitative data available for this compound. It is important to note that some of the presented values are predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₂NO | [2][3][4][5] |
| Molecular Weight | 252.89 g/mol | [2][3][5] |
| CAS Number | 141375-47-5 | [2][3][4] |
| Density | 2.2 ± 0.1 g/cm³ (Predicted) | [2][3] |
| Boiling Point | 317.5 ± 37.0 °C at 760 mmHg (Predicted) | [2][3] |
| Melting Point | 370 °C (decomposes) (Predicted) | [6] |
| Flash Point | 145.8 ± 26.5 °C (Predicted) | [2][3] |
| pKa | 6.47 ± 0.10 (Predicted) | [6] |
| XLogP3 | 1.14 | [2][3] |
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic route to this compound could start from 4-hydroxypyridine or 3,5-dibromopyridine. A common method for the bromination of pyridine rings involves the use of a brominating agent in the presence of an acid.
Illustrative Synthetic Pathway:
Caption: Proposed synthesis from 4-hydroxypyridine.
General Purification Protocol
Purification of the crude product would likely involve standard laboratory techniques such as recrystallization and column chromatography.
-
Quenching and Extraction: The reaction mixture would first be neutralized, and the crude product extracted into a suitable organic solvent.
-
Washing: The organic layer would be washed with brine to remove water-soluble impurities.
-
Drying and Concentration: The organic extract would be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure.
-
Recrystallization: The crude solid would be dissolved in a minimal amount of a hot solvent in which it has high solubility at elevated temperatures and low solubility at room temperature. Slow cooling would induce crystallization of the pure product.
-
Column Chromatography: If further purification is required, silica gel column chromatography could be employed, using a solvent system of appropriate polarity to separate the desired product from any remaining impurities.
Experimental Workflow for Purification and Analysis:
Caption: Purification and analysis workflow.
Spectroscopic Data
Specific, experimentally determined spectroscopic data for this compound are not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show two signals in the aromatic region.
-
H-2 and H-6 protons: Due to the symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent and would appear as a single singlet. The electron-withdrawing effect of the bromine atoms and the nitrogen atom would shift this signal downfield, likely in the range of 8.0-8.5 ppm.
-
N-H/O-H proton: The proton on the nitrogen (in the pyridone tautomer) or the oxygen (in the pyridinol tautomer) would appear as a broad singlet. Its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show three distinct signals for the pyridine ring carbons.
-
C-3 and C-5: The carbons bearing the bromine atoms would be significantly deshielded and would likely appear in the region of 100-110 ppm.
-
C-2 and C-6: The carbons adjacent to the nitrogen atom would be expected to resonate further downfield, typically in the 140-150 ppm range.
-
C-4: The carbon atom bonded to the oxygen atom (or part of the carbonyl group in the keto form) would be the most deshielded, with a chemical shift likely exceeding 160 ppm.
FT-IR Spectroscopy
The infrared spectrum would provide key information about the functional groups present.
-
O-H/N-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H or N-H stretching vibration, characteristic of the pyridinol and pyridone tautomers, respectively.
-
C=O stretching: A strong absorption peak around 1640-1680 cm⁻¹ would confirm the presence of the carbonyl group in the pyridone tautomer.
-
C=C and C=N stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: The carbon-bromine stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.
Solubility
While specific experimental solubility data is scarce, the polarity of this compound suggests it would be sparingly soluble in non-polar organic solvents and would exhibit some solubility in polar organic solvents like ethanol, methanol, and DMSO. Its ability to form hydrogen bonds through the hydroxyl/amino group would also contribute to its solubility in protic solvents. The solubility in aqueous solutions is expected to be pH-dependent due to the acidic nature of the hydroxyl group and the basicity of the pyridine nitrogen.
This technical guide provides a foundational understanding of the chemical properties of this compound based on available data and established chemical principles. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in research and development.
References
3,5-Dibromo-4-pyridinol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of 3,5-Dibromo-4-pyridinol, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines its chemical identity, physicochemical properties, and relevant synthetic methodologies. Due to a lack of specific publicly available data on the biological activity of this compound, this guide presents a synthetic pathway for a closely related precursor to illustrate a relevant experimental workflow.
Chemical Identity and Properties
This compound, also known as 3,5-Dibromo-4-hydroxypyridine, is a disubstituted pyridine derivative. There appear to be two Chemical Abstracts Service (CAS) numbers associated with this compound: 141375-47-5 and 25813-25-6 [1]. It is crucial for researchers to verify the specific CAS number associated with their starting materials.
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₂NO | [1] |
| Molecular Weight | 252.89 g/mol | [1] |
| Melting Point | 370 °C (decomposition) | [2] |
| Boiling Point | 317.5 ± 37.0 °C at 760 mmHg | [2] |
| Density | 2.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 145.8 ± 26.5 °C | [2] |
| Refractive Index | 1.654 | [2] |
| InChI Key | MXBBVOSRBZCCOD-UHFFFAOYSA-N | [1] |
| SMILES | Oc1c(Br)cncc1Br | [1] |
Synthesis Protocols
Experimental Protocol: Synthesis of 3,5-Dibromo-4-aminopyridine
This one-step synthesis method utilizes pyridine or a pyridine salt as the starting material.[3]
Materials:
-
Pyridine or Pyridine Salt (e.g., Pyridine Hydrochloride)
-
Ammonium Salt (e.g., Ammonium Carbonate)
-
Hydrobromic Acid (HBr) solution (48%)
-
Hydrogen Peroxide (H₂O₂) solution (30%)
-
Sodium Hydroxide (NaOH) solution (6 mol/L)
-
Tert-butyl methyl ether
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a 100mL three-necked flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add 6.0g of pyridine (0.08 mol) and 10mL of water.
-
Add 11.5g of ammonium carbonate (0.12 mol) to the mixture.
-
Stir the mixture for 5 minutes, then slowly add 21.7g of 48% HBr solution (0.13 mol) dropwise.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Heat the reaction mixture to 110°C.
-
Using a constant pressure dropping funnel, add 12mL of 30% H₂O₂ solution over 30-40 minutes.
-
After the addition of H₂O₂ is complete, increase the temperature to 120°C and continue to heat under reflux for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 10-11 using a 6 mol/L NaOH solution.
-
Extract the product with tert-butyl methyl ether (5 x 25mL).
-
Concentrate the combined organic extracts.
-
Purify the crude product by thin-layer chromatography followed by recrystallization from a 1:15 mixture of ethyl acetate and petroleum ether to yield 3,5-dibromo-4-aminopyridine.
Logical Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 3,5-dibromo-4-aminopyridine, a crucial precursor for this compound.
Biological Activity and Signaling Pathways
Extensive searches of publicly available scientific literature did not yield specific information on the biological activity, pharmacological effects, or involvement in any signaling pathways for this compound. While pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties, no such data has been reported for this particular compound. Further research is required to elucidate the potential biological roles and mechanisms of action of this compound.
Conclusion
References
Technical Guide: Synthesis of 3,5-Dibromo-4-pyridinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromo-4-pyridinol, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and relevant chemical data.
Introduction
This compound, also known as 3,5-dibromo-4-hydroxypyridine, is a substituted pyridine derivative. The presence of two bromine atoms and a hydroxyl group on the pyridine ring makes it a versatile precursor for the synthesis of more complex molecules. Its structural isomerism with 3,5-dibromo-4-pyridone is a key chemical feature, with the pyridone tautomer generally being more stable. The high reactivity of the bromine atoms allows for various cross-coupling reactions, making it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.
Primary Synthesis Route: Direct Bromination of 4-Pyridinol
The most direct and efficient method for the synthesis of this compound is the electrophilic bromination of 4-pyridinol (also known as 4-hydroxypyridine). The electron-rich nature of the 4-pyridone tautomer facilitates facile dibromination at the 3 and 5 positions.
Reaction Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism. The enolate character of the 4-pyridone tautomer activates the positions ortho to the hydroxyl group, making them susceptible to attack by bromine. The introduction of the first bromine atom further activates the ring, leading to a rapid second bromination to yield the 3,5-dibromo product.[1] Studies have shown that the monobrominated intermediate is more reactive than the starting material, which is why the dibrominated product is readily formed.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of Starting Material and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Pyridinol | C₅H₅NO | 95.10 | 148-151 | White to off-white crystalline solid |
| This compound | C₅H₃Br₂NO | 252.89 | 370 (dec.) | Off-white to pale yellow solid |
Table 2: Synthesis Reaction Data
| Parameter | Value | Reference |
| Typical Yield | 73% | [1] |
| Reaction Solvent | Concentrated Hydrobromic Acid | [1] |
| Brominating Agent | Bromine (Br₂) | |
| Reaction Temperature | Room Temperature to gentle warming | |
| Reaction Time | Several hours |
Experimental Protocol
This protocol is based on established procedures for the bromination of 4-pyridone.[1]
4.1. Materials and Equipment
-
4-Pyridinol
-
Concentrated Hydrobromic Acid (48%)
-
Bromine
-
Sodium bisulfite
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Personal Protective Equipment (lab coat, gloves, safety glasses) - This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine and hydrobromic acid.
4.2. Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridinol (1.0 eq) in concentrated hydrobromic acid.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add bromine (2.0-2.2 eq) to the stirred solution via a dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Gentle warming may be applied to ensure the reaction goes to completion.
-
Quenching: Carefully quench any excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Isolation of Crude Product: The product will precipitate out of the acidic solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining acid and salts.
-
Drying: Dry the product thoroughly, for instance, in a vacuum oven at 60-80 °C.
4.3. Purification
Due to its high melting point and limited solubility in common organic solvents, recrystallization of this compound can be challenging.
-
Recrystallization: If necessary, recrystallization can be attempted from a large volume of a high-boiling polar solvent such as ethanol, acetic acid, or dimethylformamide (DMF).
-
Washing: For many applications, a thorough washing of the crude product with hot ethanol followed by drying is sufficient to obtain a product of high purity.
4.4. Characterization
-
Melting Point: Determine the melting point of the dried product. A sharp melting point around 370 °C with decomposition is indicative of high purity.
-
NMR Spectroscopy:
-
¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show a single singlet for the two equivalent protons at the C2 and C6 positions.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show three signals corresponding to the C2/C6, C3/C5, and C4 carbons.
-
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound via direct bromination.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Information
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Concentrated Hydrobromic Acid: Corrosive and causes severe burns. Handle with care in a fume hood.
-
This compound: The toxicological properties have not been thoroughly investigated. Handle with care, avoiding skin and eye contact, and inhalation.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols.
References
3,5-Dibromo-4-pyridinol molecular structure
An In-depth Technical Guide to the Molecular Structure of 3,5-Dibromo-4-pyridinol
This guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a halogenated heterocyclic compound. Such molecules are of significant interest in medicinal chemistry and materials science, often serving as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. Halogenated pyridines are known building blocks for drugs, natural products, and pesticides. The bromine and hydroxyl functional groups on the pyridine ring offer multiple sites for further chemical modification, making this compound a versatile precursor in synthetic organic chemistry.
Molecular Structure and Tautomerism
A key structural feature of 4-hydroxypyridines is the existence of keto-enol tautomerism. This compound exists in equilibrium with its keto form, 3,5-Dibromopyridin-4(1H)-one. In many cases, the pyridone (keto) form is the predominant tautomer in the solid state and in various solvents.
Caption: Keto-enol tautomerism of this compound.
Chemical and Physical Properties
The following tables summarize the key identifiers and physicochemical properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| Systematic Name | This compound |
| Other Names | 3,5-Dibromo-4-hydroxypyridine, 3,5-Dibromopyridin-4(1H)-one, 4-Hydroxy-3,5-dibromopyridine |
| CAS Number | 28419-11-6, 141375-47-5, 25813-25-6* |
| Molecular Formula | C₅H₃Br₂NO |
| Molecular Weight | 252.89 g/mol |
| InChIKey | MXBBVOSRBZCCOD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)C(=CN1)Br)Br |
Note: Multiple CAS numbers are reported in chemical databases, likely referring to the same tautomeric compound.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 370 °C (decomposition) | [1] |
| Boiling Point | 317.5 ± 37.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 2.2 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 6.47 ± 0.10 (Predicted) | [3] |
| Polar Surface Area | 29.1 Ų | [1] |
| XLogP3 | 1.14 | [1] |
Experimental Protocols: A Proposed Synthetic Pathway
Caption: Proposed two-step synthetic workflow for this compound.
Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine
This procedure is adapted from established methods for the bromination of 4-aminopyridine.[4]
-
Materials: 4-aminopyridine, N-bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Suspend 4-aminopyridine (1.0 eq.) in dichloromethane (DCM).
-
Prepare a solution of N-bromosuccinimide (NBS) (2.3 eq.) in DCM.
-
Slowly add the NBS solution to the 4-aminopyridine suspension over a period of 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), remove the solvent under reduced pressure.
-
The resulting crude mixture contains the product and succinimide. Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield 4-amino-3,5-dibromopyridine as a solid.[4]
-
Step 2: Diazotization and Hydrolysis to this compound
This proposed method is based on standard protocols for the conversion of aminopyridines to hydroxypyridines via a diazonium salt intermediate.[5][6][7]
-
Materials: 3,5-Dibromo-4-aminopyridine, concentrated sulfuric acid (H₂SO₄), sodium nitrite (NaNO₂), distilled water, ice, saturated sodium hydroxide solution.
-
Procedure:
-
In a reaction vessel, add distilled water and cool to 0 °C using an ice-salt bath.
-
Slowly add concentrated sulfuric acid, followed by the portion-wise addition of 3,5-dibromo-4-aminopyridine (1.0 eq.) while maintaining the temperature at 0 °C.
-
Prepare an aqueous solution of sodium nitrite (NaNO₂) (approx. 1.4 eq.) in cold water.
-
Add the NaNO₂ solution dropwise to the reaction mixture, ensuring the temperature is strictly maintained between 0 and 5 °C to form the diazonium salt.[5]
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to approximately 95 °C for 30 minutes to facilitate the hydrolysis of the diazonium salt.[7]
-
Cool the mixture to below 0 °C and carefully neutralize to a pH of ~6 with a saturated sodium hydroxide solution.
-
The product, this compound, is expected to precipitate. The solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
-
Spectroscopic and Crystallographic Data
For researchers requiring such data, chemical analysis of a synthesized or commercially obtained sample would be necessary. Standard spectroscopic techniques would be expected to confirm the proposed structure:
-
¹H-NMR: A singlet in the aromatic region corresponding to the two equivalent protons at the C2 and C6 positions. The N-H and O-H protons would also be visible, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C-NMR: Signals corresponding to the three distinct carbon environments in the pyridine ring (C2/C6, C3/C5, and C4).
-
IR Spectroscopy: Characteristic peaks for O-H stretching (in the pyridinol form), N-H stretching, and C=O stretching (in the pyridone form).
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₅H₃Br₂NO), showing a characteristic isotopic pattern for a molecule containing two bromine atoms.
Conclusion
This compound is a valuable heterocyclic intermediate characterized by its dibrominated pyridine core and its existence in a tautomeric equilibrium with its pyridone form. While comprehensive experimental data is scarce in public literature, its synthesis can be reliably proposed through a two-step sequence involving the bromination of 4-aminopyridine and subsequent diazotization-hydrolysis. The data and protocols compiled in this guide serve as a foundational resource for scientists engaged in the synthesis and application of novel pyridine-based compounds.
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]
- 3. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 4. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. 3-Bromo-4-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 3,5-Dibromo-4-pyridinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Dibromo-4-pyridinol, a halogenated pyridine derivative of interest in various chemical and pharmaceutical research domains. The information presented herein is intended to serve as a foundational resource for its identification, characterization, and application in further studies.
Chemical Structure and Properties
Chemical Name: this compound (also known as 3,5-Dibromo-4-hydroxypyridine) Molecular Formula: C₅H₃Br₂NO Molecular Weight: 252.89 g/mol Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.25 | Singlet | H-2 and H-6 |
Solvent: DMSO-d₆[1]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 157.5 | C-4 |
| 138.3 | C-2 and C-6 |
| 111.9 | C-3 and C-5 |
Solvent: DMSO-d₆[1]
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| m/z (amu) | Relative Intensity (%) | Assignment |
| 255 / 253 / 251 | 51 / 100 / 52 | [M]⁺ |
| 94 | 12 | Fragment |
| 81 / 79 | 10 / 7 | [Br]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV[1]
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
General Synthesis and Purification
3,5-Dibromo-4-hydroxypyridine can be synthesized via the nuclear bromination of 4-hydroxypyridine using N-bromosuccinimide (NBS) in a suitable solvent. The crude product is typically purified by flash chromatography.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1] Chemical shifts are reported in parts per million (ppm).
Mass Spectrometry
Mass spectra are obtained using a spectrometer with an electron ionization (EI) source operating at 70 eV. The source temperature is maintained at 200 °C.[1]
Infrared (IR) Spectroscopy (General Protocol for Solids)
For a solid sample like this compound, the thin solid film method is commonly employed.[2]
-
Sample Preparation: A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent such as acetone or methylene chloride.[2]
-
Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[2]
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data to Chemical Structure
This diagram illustrates how different spectroscopic techniques provide complementary information to confirm the structure of this compound.
Caption: Relationship between data and structure.
References
Technical Guide: Solubility Profile of 3,5-Dibromo-4-pyridinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 3,5-Dibromo-4-pyridinol. The document summarizes key physicochemical properties, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the compound's solubility characteristics.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These parameters are crucial for understanding and predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₂NO | [1][2] |
| Molecular Weight | 252.89 g/mol | [1][3] |
| Melting Point | 370 °C (decomposition) | [1][4] |
| Boiling Point | 317.5 ± 37.0 °C at 760 mmHg | [1][2] |
| Density | 2.2 ± 0.1 g/cm³ | [1][2] |
| pKa | 6.47 ± 0.10 (Predicted) | [4] |
| XLogP3 | 1.14 | [1][2] |
Solubility Profile
-
Aqueous Solubility : Based on its predicted pKa of 6.47, the solubility of this compound in aqueous solutions is expected to be pH-dependent. It will likely exhibit higher solubility in basic conditions due to the deprotonation of the hydroxyl group. The related compound, 3,5-dibromopyridine, is reported to be insoluble in water[5].
-
Organic Solvent Solubility : The analog 3,5-dibromopyridine is soluble in chloroform and methanol[5]. Another similar compound, 3,5-dibromo-4-methylpyridine, is soluble in common organic solvents such as ethanol, ether, and chloroform[6]. Therefore, this compound is anticipated to be soluble in polar organic solvents.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are adapted from standard laboratory procedures[7][8][9][10].
General Qualitative Solubility Testing
-
Sample Preparation : Accurately weigh approximately 25 mg of this compound.
-
Solvent Addition : In a small test tube, add 0.75 mL of the desired solvent in small portions.
-
Mixing : After each addition, shake the test tube vigorously for at least 60 seconds.
-
Observation : Visually inspect the solution to determine if the compound has completely dissolved. If the compound dissolves, it is considered soluble. If a significant amount of solid remains, it is deemed insoluble.
Solubility in Aqueous Acid and Base
This procedure helps to identify acidic or basic functional groups that can influence solubility.
-
Water Insolubility Confirmation : First, confirm that the compound is insoluble in water using the general qualitative method.
-
5% NaOH Solution : To a test tube containing the compound, add 0.75 mL of 5% aqueous NaOH solution in portions, shaking after each addition. If the compound dissolves, it indicates the presence of an acidic functional group.
-
5% HCl Solution : In a separate test tube, add 0.75 mL of 5% aqueous HCl solution to the compound in portions, with vigorous shaking. Dissolution suggests the presence of a basic functional group.
-
5% NaHCO₃ Solution : For compounds that dissolve in 5% NaOH, a further test with 5% aqueous NaHCO₃ can be performed. Dissolution in this weaker base suggests a more strongly acidic functional group.
Experimental Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for systematically determining the solubility of an organic compound.
Caption: A flowchart for systematic qualitative solubility analysis of an organic compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
3,5-Dibromo-4-pyridinol: A Core Pharmaceutical Intermediate for Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-pyridinol, also known as 3,5-dibromo-4-hydroxypyridine, is a halogenated heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its unique structural features, particularly the presence of two bromine atoms flanking a hydroxyl group on a pyridine ring, provide multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors, a critical class of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The quantitative data for this compound are summarized in the table below. It is important to note that there can be some variation in reported values across different suppliers and analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Br₂NO | [1][2] |
| Molecular Weight | 252.89 g/mol | [1][2] |
| CAS Number | 141375-47-5, 25813-25-6 | [1][3] |
| Appearance | Off-white to light yellow crystalline powder | [4] |
| Melting Point | 204-210 °C | [4] |
| Boiling Point | 317.5 ± 37.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 2.2 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 145.8 ± 26.5 °C (Predicted) | [2] |
| Solubility | Soluble in many organic solvents, sparingly soluble in water. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct bromination of 4-pyridone (also known as 4-hydroxypyridine). The electron-rich nature of the pyridone ring facilitates electrophilic substitution at the 3 and 5 positions.
Experimental Protocol: Bromination of 4-Pyridone
This protocol is a representative method for the synthesis of this compound.
Materials:
-
4-Pyridone
-
Bromine
-
Concentrated Sulfuric Acid
-
Thionyl Chloride
-
Methanol
-
Water
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, carefully add 4-pyridone to a mixture of concentrated sulfuric acid and thionyl chloride.
-
Heat the mixture to reflux.
-
Slowly add bromine dropwise to the refluxing mixture over a period of several hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the reaction mixture at 130°C for an additional 10 hours, or until monitoring by TLC or GC-MS indicates the consumption of the starting material and the formation of the dibrominated product.[5]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as a concentrated sodium hydroxide solution, until the pH is neutral or slightly basic. This will cause the product to precipitate.
-
Collect the crude this compound by filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product as a crystalline solid.[5]
Yields: Yields for this type of reaction can vary but are generally reported to be in the range of 60-80%.
Application as a Pharmaceutical Intermediate
The pyridine and pyrimidine scaffolds are central to the development of a wide range of therapeutic agents, particularly kinase inhibitors. This compound serves as a key building block for the synthesis of substituted pyridines that can be incorporated into the core structures of these inhibitors. The bromine atoms at the 3 and 5 positions are particularly useful as they can be readily displaced or used in cross-coupling reactions to introduce further molecular complexity.
A significant application of this intermediate is in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and are used in the treatment of autoimmune diseases and certain cancers. The general workflow for the utilization of this compound in the synthesis of a hypothetical JAK inhibitor is depicted below.
The JAK-STAT Signaling Pathway
The therapeutic rationale for developing JAK inhibitors lies in their ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for transducing signals from a variety of cytokines and growth factors, which are key players in the immune response and cell proliferation. Dysregulation of the JAK-STAT pathway is implicated in numerous inflammatory and autoimmune diseases.
The signaling cascade is initiated when a cytokine binds to its receptor on the cell surface, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immunity.
Safety and Handling
Potential Hazards (inferred from related compounds):
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Recommended Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly closed container in a dry and cool place.[6]
Conclusion
This compound is a strategically important intermediate for the synthesis of advanced pharmaceutical compounds. Its versatile reactivity makes it a valuable starting material for the construction of complex molecular architectures, particularly in the field of kinase inhibitors. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective application in drug discovery and development. As the demand for novel kinase inhibitors continues to grow, the importance of intermediates like this compound in the pharmaceutical industry is set to increase.
References
Core Principle: Pyridinol-Pyridone Tautomerism
An In-depth Technical Guide to the Reactivity of the Pyridinol Functional Group
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the pyridinol functional group and its tautomeric form, the pyridone. Understanding the nuanced behavior of this scaffold is critical for its application in medicinal chemistry and drug development, where it serves as a privileged structure.[1][2][3][4] This document details the electronic properties, key reaction types, and regioselectivity, supported by quantitative data, experimental protocols, and visualizations to facilitate practical application.
The reactivity of hydroxypyridines is fundamentally governed by a tautomeric equilibrium between the pyridinol (enol-like) and pyridone (keto-like) forms. This equilibrium is highly sensitive to the position of the hydroxyl group, the solvent, and the physical state.
-
2- and 4-Hydroxypyridine: These isomers predominantly exist in the pyridone form, especially in polar solvents and the solid state.[5][6] The pyridone form is stabilized by amide resonance, which imparts aromatic character to the ring.[5] In the gas phase or non-polar solvents, the hydroxypyridine tautomer can be present in significant amounts.[5][6][7]
-
3-Hydroxypyridine: This isomer exists primarily as the hydroxy form. The keto tautomer would disrupt the aromaticity of the ring without the same degree of resonance stabilization seen in the 2- and 4-pyridone systems.[8]
The choice of solvent can dramatically shift the equilibrium. For 2-hydroxypyridine, non-polar solvents favor the pyridinol tautomer, while polar solvents like water strongly favor the 2-pyridone tautomer.[6][7]
Caption: Tautomeric equilibria for hydroxypyridine isomers.
Electronic Properties and Acidity
The interplay between the electron-withdrawing nitrogen atom and the electron-donating hydroxyl group dictates the electronic landscape of the ring. Pyridine itself is electron-deficient and deactivated towards electrophilic attack.[9] The hydroxyl group, as an activating group, enhances the ring's reactivity.
pKa Values
The acidity and basicity of pyridinols are crucial for their behavior in biological systems and as reactants in synthesis. The pKa values reflect the protonation/deprotonation at both the ring nitrogen and the hydroxyl group.
| Compound | pKa (Protonated Nitrogen) | pKa (Hydroxyl Proton) | Reference |
| 2-Hydroxypyridine / 2-Pyridone | 0.75 | 11.65 | [6][10][11] |
| 3-Hydroxypyridine | 4.86 | 8.72 | [10][11] |
| 4-Hydroxypyridine / 4-Pyridone | 3.27 | 11.09 | [10][11] |
| Pyridine (for comparison) | 5.25 | N/A | [10][11] |
Key Reaction Classes
Electrophilic Aromatic Substitution (EAS)
While pyridine is highly resistant to EAS, the activating hydroxyl group enables these reactions, although often requiring harsh conditions.[9][12]
-
Regioselectivity: Substitution typically occurs at positions ortho and para to the hydroxyl group. However, the pyridine nitrogen's electron-withdrawing effect deactivates the alpha (C2, C6) and gamma (C4) positions.[9] The outcome is a complex interplay of these directing effects. For 3-hydroxypyridine, electrophilic attack is favored at the C2 and C6 positions. For 2- and 4-hydroxypyridines (reacting as pyridones), substitution occurs at positions meta to the ring nitrogen.
-
Nitration: The nitration of pyridine derivatives often requires strongly acidic conditions, which protonates the ring nitrogen and further deactivates the molecule.[13] However, N-oxide derivatives can be used to facilitate nitration, primarily at the 4-position, with the oxygen later removed.[9]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when a good leaving group (e.g., a halide) is present at the C2 or C4 positions.[14][15][16] The reaction proceeds via a high-energy anionic intermediate (Meisenheimer complex), which is stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom.[14][15] This stabilization is only possible for attack at the C2 and C4 positions.[14][15][16]
Caption: General mechanism for SNAr on a 2-halopyridine.
N-Alkylation vs. O-Alkylation
2- and 4-pyridones are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom.[17][18] The regioselectivity of this reaction is a critical consideration in synthesis and is influenced by several factors.
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophilic center, while the exocyclic oxygen is "harder." Hard electrophiles (e.g., from alkyl sulfates) tend to favor O-alkylation, while softer electrophiles (e.g., from alkyl iodides) favor N-alkylation.
-
Solvent: Polar, aprotic solvents like DMF tend to favor N-alkylation.[19]
-
Counter-ion: The choice of base used for deprotonation matters. Silver salts of pyridones often lead to exclusive O-alkylation, whereas alkali metal salts can give mixtures or favor N-alkylation.[19]
-
Mitsunobu Reaction: Under Mitsunobu conditions, the ratio of N- to O-alkylation can be influenced by substituents on the pyridone ring.[17][20]
| Condition | Favored Product | Rationale |
| Soft Electrophile (e.g., CH₃I) | N-Alkylation | Soft-soft interaction |
| Hard Electrophile (e.g., (CH₃)₂SO₄) | O-Alkylation | Hard-hard interaction |
| Silver Salt (Ag⁺) | O-Alkylation | Ag⁺ coordinates to the hard oxygen |
| Polar Aprotic Solvent (e.g., DMF) | N-Alkylation | Solvates the cation, leaving a "naked" anion |
Applications in Drug Discovery
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3][4] Its utility stems from several key properties:
-
Hydrogen Bonding: The amide-like structure can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong interactions with biological targets like kinase hinge regions.[1][2][3]
-
Bioisostere: Pyridones are effective bioisosteres for amides, phenols, pyridines, and pyrimidines, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.[1][3][4]
-
Scaffold for Derivatization: The pyridinone core provides multiple positions for chemical modification, facilitating the exploration of structure-activity relationships (SAR).[1][2]
Pyridinones as Kinase Inhibitors
Many kinase inhibitors utilize the pyridinone motif to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket, a critical interaction for achieving high binding affinity.
Caption: Pyridinone scaffold forming H-bonds with a kinase hinge.
Experimental Protocols
Protocol: Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone
This classical reaction provides a robust method for constructing the 2-pyridone core from simple starting materials. An advanced, environmentally friendly version uses ammonium carbonate in an aqueous medium.[21]
Caption: Experimental workflow for the Guareschi-Thorpe synthesis.
Methodology:
-
A mixture of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), an alkyl cyanoacetate (e.g., ethyl cyanoacetate, 1 mmol), and ammonium carbonate (2 mmol) is prepared.[21]
-
The reactants are combined in a 1:1 mixture of ethanol and water (2 mL total) within a sealed reaction vessel.[21]
-
The mixture is stirred vigorously at 80 °C.[21]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the desired 2-pyridone product often precipitates directly from the reaction mixture.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried to yield the final product, often in high purity without the need for column chromatography.[21][22]
Protocol: Selective O-Alkylation of a 2-Pyridone Derivative
This protocol outlines a general procedure for the selective O-alkylation of a tetrahydrobenzo[c][13][16]naphthyrin-5(6H)-one, a complex pyridone system, demonstrating principles applicable to simpler pyridones.[19]
Methodology:
-
To a solution of the pyridone starting material (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add silver(I) carbonate (Ag₂CO₃, 1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl iodide, 1.5 eq) to the mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 2-alkoxypyridine product.
Note: The use of silver salts is key to directing the alkylation towards the oxygen atom.[19]
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 12. quora.com [quora.com]
- 13. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. quora.com [quora.com]
- 16. chemistry-online.com [chemistry-online.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 21. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Tautomerism of 4-Hydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tautomeric equilibrium between 4-hydroxypyridine (the enol or hydroxy form) and 4-pyridone (the keto or amide form) is a fundamental concept in heterocyclic chemistry with profound implications for medicinal chemistry and drug development. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, physical state, and substituents. This guide provides a comprehensive overview of the principles governing this tautomerism, detailed experimental and computational methodologies for its study, and quantitative data to inform research and development. Understanding and controlling this equilibrium is critical, as the predominant tautomer dictates a molecule's physicochemical properties, such as hydrogen bonding capacity, polarity, and acidity, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
The Tautomeric Equilibrium: 4-Hydroxypyridine vs. 4-Pyridone
4-Hydroxypyridine exists as a dynamic equilibrium between two tautomeric forms: the hydroxy form (4-hydroxypyridine) and the pyridone form (4(1H)-pyridone).[1] This lactam-lactim tautomerism involves the migration of a proton between the oxygen and nitrogen atoms.
The 4-hydroxypyridine form possesses a fully aromatic pyridine ring. In contrast, the 4-pyridone form can be considered a vinylogous amide. While the pyridone form disrupts the formal aromaticity of the six-membered ring, it gains significant stability from a charge-separated resonance contributor that is aromatic and places a negative charge on the electronegative oxygen atom and a positive charge on the nitrogen.[2][3] This delocalization of the nitrogen lone pair into the ring makes the pyridone form aromatic as well.[2]
Factors Influencing the Equilibrium
The delicate balance between the two tautomers is dictated by several factors, making it a highly tunable system.
Solvent Effects
The solvent environment is the most critical factor determining the position of the tautomeric equilibrium. The general rule is that the equilibrium shifts to favor the more polar tautomer in more polar solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol): In these solvents, the equilibrium overwhelmingly favors the 4-pyridone form.[3] The pyridone tautomer is significantly more polar than the hydroxypyridine form and can be effectively stabilized by hydrogen bonding and dipole-dipole interactions with solvent molecules.[2]
-
Non-polar Solvents (e.g., Cyclohexane): In non-polar environments, the less polar 4-hydroxypyridine tautomer is favored, and both forms can exist in comparable amounts.[3][4]
-
Gas Phase: In the absence of solvent stabilization, the 4-hydroxypyridine form is the predominant species.[1][3] This is often attributed to its inherent aromaticity.
Physical State
In the solid state , the 4-pyridone tautomer is strongly favored.[3] This preference is driven by the formation of strong intermolecular N-H···O=C hydrogen bonds, which create a stable crystal lattice.[2]
Substituent Effects
The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the electronic properties and relative stabilities of the tautomers, thereby shifting the equilibrium. For instance, electron-withdrawing groups can influence the acidity of the N-H or O-H protons and alter the charge distribution in the ring.
Quantitative Analysis of Tautomerism
The tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as KT = [Pyridone]/[Hydroxypyridine].[5]
Table 1: Tautomeric Equilibrium Constants (KT) and Predominant Form
| Solvent/Phase | Dielectric Constant (ε) | KT ([4-Pyridone]/[4-Hydroxypyridine]) | Predominant Form | Reference(s) |
| Gas Phase | 1 | < 1 | 4-Hydroxypyridine | [1][3] |
| Cyclohexane | 2.0 | Comparable amounts of both forms | Mixed | [3][4] |
| Chloroform | 4.8 | Comparable amounts of both forms | Mixed | [3] |
| Water | 80.1 | > 1 (Significantly) | 4-Pyridone | [3][6] |
Table 2: Acidity Constants (pKa) of 4-Hydroxypyridine Tautomers
The pKa values are crucial for understanding the behavior of these molecules in biological systems. Note that different pKa values refer to different ionization events.
| Ionization Event | Structure | pKa Value | Reference(s) |
| Protonation of Ring Nitrogen | 4-Hydroxypyridine/4-Pyridone | ~3.2 | [7] |
| Deprotonation of N-H | 4-Pyridone | ~11 | [7] |
Table 3: Spectroscopic Data for Tautomer Differentiation
Spectroscopic techniques are the primary tools for identifying and quantifying the tautomers.
| Technique | 4-Hydroxypyridine (Enol) | 4-Pyridone (Keto) | Comments | Reference(s) |
| IR (cm⁻¹) | ~3400 (broad, O-H stretch)~1590 (C=C/C=N stretch) | ~3100 (N-H stretch)~1640 (C=O stretch) | The C=O stretch in the pyridone is a key diagnostic peak. | [8] |
| ¹H NMR (ppm) | Signal for -OH proton | Signal for N-H proton (~11-13 ppm in DMSO-d₆) | The N-H proton of the pyridone is typically downfield and broad. | [9] |
| ¹³C NMR (ppm) | C4 carbon signal ~160 ppm | C4 carbon signal ~175-180 ppm (C=O) | The carbonyl carbon of the pyridone is significantly deshielded. | N/A |
| UV-Vis (λmax) | Shorter wavelength absorption | Longer wavelength absorption | The extended conjugation in the pyridone form often leads to a bathochromic (red) shift. | [4] |
Experimental and Computational Methodologies
A multi-faceted approach is required to fully characterize the tautomeric system.
Experimental Protocols
4.1.1 UV-Vis Spectroscopy Protocol
-
Stock Solution Preparation: Prepare a concentrated stock solution of the 4-hydroxypyridine compound in a non-volatile solvent (e.g., DMSO).
-
Sample Preparation: Prepare a series of dilute solutions (in the µM range) in various solvents of interest (e.g., cyclohexane, acetonitrile, water). Ensure the final DMSO concentration is minimal (<0.1%).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm using a quartz cuvette. Use the pure solvent as a blank.
-
Analysis: Identify the λmax for each tautomer. The ratio of absorbances at the characteristic wavelengths can be used to estimate the tautomeric ratio, KT, assuming molar absorptivities are known or can be estimated.
4.1.2 NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integrations of the aromatic protons and the exchangeable N-H or O-H protons. The N-H proton of 4-pyridone is often a broad singlet around 11-13 ppm in DMSO-d₆.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The key signal is the C4 carbon, which will be in the aromatic region for the hydroxy form and the carbonyl region (~175 ppm) for the pyridone form.
-
Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures to study the dynamics of the equilibrium. Changes in peak intensities and positions can provide thermodynamic data (ΔH°, ΔS°) for the tautomerization.
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.
-
Structure Building: Create 3D models of both the 4-hydroxypyridine and 4-pyridone tautomers.
-
Gas-Phase Optimization: Perform a geometry optimization and frequency calculation in the gas phase using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.
-
Solvation Modeling: Re-optimize the structures including a solvation model (e.g., Polarizable Continuum Model, PCM) that represents the solvent of interest.
-
Energy Calculation: From the output of the frequency calculations, extract the Gibbs free energies (G) for each tautomer in both the gas phase and solution.
-
Calculate Relative Stability: Determine the difference in Gibbs free energy (ΔGtaut) between the two forms. A negative ΔGtaut indicates the pyridone form is more stable.
-
Predict Equilibrium Constant: Use the relationship ΔG = -RT ln(KT) to predict the equilibrium constant.
Implications in Drug Development
The tautomeric state of a drug molecule is not a trivial detail; it is a critical determinant of its biological activity. The two tautomers have different shapes, hydrogen bonding patterns (donor/acceptor sites), and polarities.
-
Receptor Binding: A drug's binding affinity to its target protein is governed by specific interactions. The 4-pyridone form presents an N-H hydrogen bond donor and a C=O hydrogen bond acceptor, whereas the 4-hydroxypyridine form has an O-H donor and a ring nitrogen acceptor. The predominant tautomer in the microenvironment of a protein's binding pocket will determine the binding mode and affinity.
-
Pharmacokinetics (ADME):
-
Absorption & Permeability: The less polar 4-hydroxypyridine tautomer may be favored for passive diffusion across non-polar lipid membranes.
-
Distribution: The more polar 4-pyridone form will have higher aqueous solubility, affecting its distribution in plasma.
-
Metabolism: The different functional groups of the tautomers can be metabolized by different enzymatic pathways.
-
Conclusion
The tautomerism of 4-hydroxypyridines is a finely balanced equilibrium that is highly dependent on the surrounding environment. The 4-pyridone form dominates in polar, protic media and the solid state, while the 4-hydroxypyridine form is favored in the gas phase and non-polar solvents. For researchers in drug development, a thorough understanding and characterization of the tautomeric preference of lead compounds is essential. Utilizing a combination of spectroscopic and computational methods allows for the precise determination of the dominant tautomeric form, which is a critical step in predicting and optimizing the efficacy, selectivity, and pharmacokinetic properties of a drug candidate.
References
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 4-Hydroxypyridine(626-64-2) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of seminal and contemporary methods for the synthesis of substituted pyridines. The pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, making its efficient and selective synthesis a critical endeavor for chemists. This document details the core principles, experimental protocols, and quantitative data for key synthetic strategies, including the Hantzsch, Kröhnke, Bohlmann-Rahtz, Guareschi-Thorpe, and Ciamician-Dennstedt reactions, as well as modern catalytic approaches.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1882, is a robust and versatile multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[3][4]
Reaction Mechanism
The reaction proceeds through a series of condensation and cyclization steps. Initially, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the 1,4-dihydropyridine intermediate. A final oxidation step furnishes the aromatic pyridine.[2][5]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Experimental Protocol
Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate:
-
To a 100 mL round-bottom flask, add ethyl acetoacetate (2.0 equivalents), benzaldehyde (1.0 equivalent), and ammonium acetate (1.2 equivalents).
-
Add ethanol (20 mL) as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 1,4-dihydropyridine.
-
For the synthesis of the corresponding pyridine, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent such as nitric acid or ferric chloride until the aromatization is complete (monitored by TLC).[4]
Quantitative Data
| Aldehyde (R) | β-Dicarbonyl Compound | Nitrogen Source | Oxidant | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | FeCl₃ | >90 | [4] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | I₂ | 92 | [6] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | NH₄OAc | KMnO₄ | 88 | [7] |
| Thiophene-2-carboxaldehyde | Acetylacetone | NH₄OAc | CAN | 95 | [8] |
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[9][10] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11]
Reaction Mechanism
The mechanism initiates with the formation of a pyridinium ylide via deprotonation of the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate. Subsequent cyclization with ammonia (from ammonium acetate) and dehydration leads to the aromatic pyridine product.[10][12]
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
Experimental Protocol
Synthesis of 2,4,6-Triphenylpyridine:
-
Preparation of N-phenacylpyridinium bromide: Dissolve α-bromoacetophenone (1.0 equivalent) in a minimal amount of acetone. Add pyridine (1.1 equivalents) dropwise with stirring. The pyridinium salt will precipitate. Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
-
Pyridine Synthesis: In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 equivalent) and chalcone (1.0 equivalent) in glacial acetic acid.
-
Add an excess of ammonium acetate (approximately 10 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.[10]
Quantitative Data
| α-Pyridinium Methyl Ketone Salt (R¹) | α,β-Unsaturated Carbonyl (R², R³) | Nitrogen Source | Yield (%) | Reference |
| N-phenacylpyridinium bromide | Chalcone (R²=Ph, R³=Ph) | NH₄OAc | 90 | [13] |
| N-(2-thenoylmethyl)pyridinium bromide | 1-(2-thienyl)-3-phenylprop-2-en-1-one | NH₄OAc | 60 | [11] |
| N-(4-methoxy-phenacyl)pyridinium bromide | 4'-methoxychalcone | NH₄OAc | 85 | [14] |
| N-(2-acetyl-thienyl-methyl)pyridinium bromide | 1-phenyl-3-(2-thienyl)prop-2-en-1-one | NH₄OAc | 75 | [11] |
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process that provides access to substituted pyridines from enamines and ethynylketones.[15][16] The reaction first forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[17]
Reaction Mechanism
The synthesis begins with a Michael addition of the enamine to the ethynylketone, forming a linear aminodiene intermediate. This intermediate then undergoes a thermally induced E/Z isomerization, which allows for a subsequent cyclodehydration reaction to form the aromatic pyridine ring.[7][15]
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Experimental Protocol
One-pot synthesis of a substituted pyridine:
-
In a round-bottom flask, dissolve the enamine (e.g., ethyl β-aminocrotonate, 1.0 equivalent) and the alkynone (e.g., 3-butyn-2-one, 1.2 equivalents) in a suitable solvent such as toluene.
-
Add a catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid. Alternatively, Amberlyst-15 ion exchange resin can be used.[18]
-
Stir the mixture at 50-80°C and monitor the reaction by TLC.
-
Upon completion, if using a resin catalyst, filter the mixture and wash the resin with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[19]
Quantitative Data
| Enamine | Alkynone | Catalyst | Yield (%) | Reference |
| Ethyl β-aminocrotonate | 3-Butyn-2-one | Acetic Acid | 85 | [19] |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Acetic Acid | 91 | [19] |
| 3-Aminocrotononitrile | 3-Butyn-2-one | Amberlyst-15 | 78 | [18] |
| Ethyl β-aminocrotonate | 4-(Trimethylsilyl)-3-butyn-2-one | Acetic Acid | 79 | [20] |
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a classical method for the synthesis of 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines. The reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base.[21][22]
Reaction Mechanism
The mechanism involves an initial Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene of the cyanoacetamide/ester. This is followed by an intramolecular cyclization via nucleophilic attack of the amide/enamine nitrogen onto one of the carbonyl groups. Subsequent dehydration leads to the formation of the 2-pyridone ring.[19][23]
Caption: Mechanism of the Guareschi-Thorpe Condensation.
Experimental Protocol
Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:
-
In a round-bottom flask, dissolve ethyl cyanoacetate (1.0 equivalent) and acetylacetone (1.0 equivalent) in water.
-
Add ammonium carbonate (2.0 equivalents) to the mixture.[15]
-
Heat the reaction mixture at 80°C with stirring for 4-6 hours. The product often precipitates from the aqueous solution upon cooling.
-
Collect the solid product by filtration and wash with cold water.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.[24]
Quantitative Data
| Cyano-compound | 1,3-Dicarbonyl Compound | Base | Yield (%) | Reference |
| Ethyl cyanoacetate | Acetylacetone | (NH₄)₂CO₃ | 96 | [25] |
| Cyanoacetamide | Benzoylacetone | (NH₄)₂CO₃ | 93 | [15] |
| Ethyl cyanoacetate | Ethyl acetoacetate | (NH₄)₂CO₃ | 98 | [25] |
| Cyanoacetamide | Dibenzoylmethane | (NH₄)₂CO₃ | 89 | [15] |
Ciamician-Dennstedt Rearrangement
The Ciamician-Dennstedt rearrangement is a ring-expansion reaction that converts pyrroles into 3-halopyridines.[26][27] The reaction involves the treatment of a pyrrole with a dihalocarbene, typically generated from a haloform and a strong base.[28]
Reaction Mechanism
The reaction is initiated by the generation of a dihalocarbene from a haloform and a strong base. The carbene then undergoes a cycloaddition reaction with the pyrrole ring to form a dihalocyclopropane intermediate. This intermediate is unstable and undergoes a rearrangement involving ring opening and subsequent elimination to afford the 3-halopyridine.[27][28]
Caption: Mechanism of the Ciamician-Dennstedt Rearrangement.
Experimental Protocol
Synthesis of 3-Chloropyridine:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a solution of potassium hydroxide in ethanol.
-
Add pyrrole (1.0 equivalent) to the basic solution.
-
Heat the mixture to reflux.
-
Add chloroform (1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours.
-
Continue refluxing for an additional 2-3 hours after the addition is complete.
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Distill the filtrate to remove the ethanol.
-
The residue is then subjected to steam distillation to isolate the crude 3-chloropyridine.
-
Further purification can be achieved by fractional distillation.
Note: This reaction should be performed in a well-ventilated fume hood due to the use of chloroform.
Quantitative Data
The yields of the classical Ciamician-Dennstedt rearrangement are often moderate and can be affected by side reactions.[29] Modern modifications using alternative carbene precursors have been developed to improve yields and substrate scope.[30]
| Pyrrole Derivative | Haloform | Base | Yield (%) | Reference |
| Pyrrole | CHCl₃ | KOH | ~30-40 | [29] |
| 2,5-Dimethylpyrrole | CHCl₃ | KOH | ~45 | [29] |
| Indole | CHCl₃ | KOH | ~25 | [31] |
| N-Methylpyrrole | CHBr₃ | t-BuOK | ~50 | [32] |
Modern Catalytic Methods for Pyridine Synthesis
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of substituted pyridines, offering high efficiency, regioselectivity, and functional group tolerance.[33][34]
Palladium-Catalyzed C-H Arylation
Direct C-H arylation of pyridines provides a straightforward route to arylated pyridines without the need for pre-functionalization. Palladium catalysts are commonly employed for this transformation.[33]
Experimental Protocol for Palladium-Catalyzed C-H Arylation of 2-Bromopyridine:
-
To a reaction tube, add 2-bromopyridine (1.0 equivalent), aryl boronic acid (1.5 equivalents), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 100-120°C for 12-24 hours.
-
Cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[11]
Rhodium-Catalyzed Synthesis from Oximes and Alkenes/Alkynes
Rhodium catalysts can effectively mediate the coupling of α,β-unsaturated oximes with alkenes or alkynes to produce a variety of substituted pyridines.[1][35]
Experimental Protocol for Rhodium-Catalyzed Pyridine Synthesis:
-
In a glovebox, charge a reaction vial with [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and a copper oxidant (e.g., Cu(OAc)₂, 2.0 equivalents).
-
Add a solution of the α,β-unsaturated oxime (1.0 equivalent) and the alkyne (1.2 equivalents) in a solvent like DCE.
-
Seal the vial and heat at 80-100°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.[36]
Quantitative Data for Modern Catalytic Methods
| Pyridine Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Pyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | 85 | [33] |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 92 | [37] |
| α,β-Unsaturated oxime | Phenylacetylene | [RhCp*Cl₂]₂ / AgSbF₆ | 78 | [1] |
| Pyridine N-oxide | Styrene | Pd(OAc)₂ | 81 | [14] |
References
- 1. Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciamician-Dennstedt Rearrangement [drugfuture.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. synarchive.com [synarchive.com]
- 17. Carbon atom insertion into N -heterocyclic carbenes to yield 3,4-dihydroquinoxalin-2(1 H )-ones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01579C [pubs.rsc.org]
- 18. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 21. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 22. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 23. chemistryschool.net [chemistryschool.net]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. chemistry-online.com [chemistry-online.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 29. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pyridine synthesis [organic-chemistry.org]
- 35. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Pyridine synthesis from oximes and alkynesviarhodium(iii) catalysis: Cp* and Cpt provide complementary selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 37. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,5-Dibromo-4-pyridinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3,5-Dibromo-4-pyridinol as a key building block. This versatile reaction enables the synthesis of mono- and di-arylated 4-pyridinol and 4-pyridone derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] When applied to this compound, this reaction opens a direct pathway to a diverse array of 3,5-diaryl-4-pyridinol derivatives. These products exist in equilibrium with their 3,5-diaryl-4-pyridone tautomers, a class of compounds that has garnered significant interest in drug development due to their wide range of biological activities. The pyridine and pyridone moieties are prevalent in numerous FDA-approved drugs, highlighting their importance as pharmacophores.[2]
The inherent reactivity differences between the two bromine atoms on the this compound ring allow for selective mono- or di-arylation, providing a powerful tool for creating diverse molecular architectures. Understanding the principles of site-selectivity in the Suzuki-Miyaura coupling of dihalogenated pyridines is crucial for achieving the desired substitution pattern.[3][4]
Reaction Mechanism and Principles
The catalytic cycle of the Suzuki-Miyaura coupling reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
A diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is provided below.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Site-Selectivity in the Coupling of 3,5-Dibromopyridines
For unsymmetrical 3,5-dibromopyridines, the presence of a coordinating group at the C2 position can direct the initial Suzuki-Miyaura coupling to the C3 position.[3] In the case of this compound, the hydroxyl group at C4 may influence the electronic properties and steric accessibility of the adjacent bromine atoms, potentially allowing for regioselective mono-arylation under carefully controlled conditions. Sequential or one-pot iterative coupling strategies can then be employed to introduce a second, different aryl group at the C5 position, leading to the synthesis of unsymmetrical 3,5-diaryl-4-pyridinol derivatives.[5][6]
Experimental Protocols
While specific literature on the Suzuki-Miyaura coupling of this compound is limited, the following protocols are based on established procedures for similar dihalogenated pyridine substrates and provide a strong starting point for reaction optimization.
General Procedure for Double Suzuki-Miyaura Coupling
This protocol is designed for the synthesis of symmetrical 3,5-diaryl-4-pyridinol derivatives.
Figure 2: Workflow for the double Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0-4.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diaryl-4-pyridinol.
General Procedure for Sequential/One-Pot Suzuki-Miyaura Coupling
This protocol allows for the synthesis of unsymmetrical 3,5-diaryl-4-pyridinol derivatives. The key is to control the stoichiometry of the first arylboronic acid to favor mono-arylation.
Procedure:
-
Follow steps 1-3 of the double coupling protocol, but use only 1.1 equivalents of the first arylboronic acid.
-
Heat the reaction mixture and monitor carefully for the formation of the mono-arylated intermediate and the disappearance of the starting material.
-
Once the first coupling is complete, add the second arylboronic acid (1.1 eq) and additional base and catalyst if necessary, directly to the reaction mixture.
-
Continue heating and monitor for the formation of the final unsymmetrical product.
-
Follow steps 6-9 of the double coupling protocol for work-up and purification.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yield ranges for the Suzuki-Miyaura coupling of dihalogenated pyridines, which can be adapted for this compound. Optimization will be necessary to achieve the best results for specific substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-90 | [7] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (3) | Toluene | 110 | 8-16 | 70-95 | [8] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 6-12 | 75-98 | [9] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | t-BuOH/H₂O | 80 | 4-8 | 80-99 | [10] |
Applications in Drug Discovery
The 3,5-diaryl-4-pyridone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have shown a wide range of biological activities, including but not limited to:
-
Anticancer agents: By targeting various kinases and other signaling pathways involved in cancer progression.
-
Anti-inflammatory agents: Through the modulation of inflammatory cytokine production.
-
Antiviral and Antimicrobial agents: By inhibiting key viral or microbial enzymes.
-
CNS agents: By interacting with receptors and enzymes in the central nervous system.
The ability to readily synthesize a diverse library of 3,5-diaryl-4-pyridinol/pyridone analogs via the Suzuki-Miyaura coupling of this compound makes this a highly valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
The Suzuki-Miyaura coupling of this compound provides an efficient and versatile route to novel 3,5-diaryl-4-pyridinol and 4-pyridone derivatives. By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can achieve high yields and, through sequential coupling, access a wide range of both symmetrical and unsymmetrical products. The protocols and data presented here serve as a valuable resource for scientists engaged in the synthesis of these medicinally important compounds. Further optimization for specific substrates is encouraged to maximize the potential of this powerful synthetic transformation.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dibromo-4-pyridinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the selective mono-amination of 3,5-Dibromo-4-pyridinol via the Buchwald-Hartwig cross-coupling reaction. This transformation is a critical step in the synthesis of substituted aminopyridinols, which are important scaffolds in medicinal chemistry and drug development.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has broad utility in organic synthesis due to its tolerance of a wide range of functional groups and its applicability to various aryl and heteroaryl halides.[1][4] For pyridinol scaffolds, which are prevalent in many pharmaceutical agents, the introduction of an amino group can significantly modulate biological activity. The selective amination of this compound presents a challenge due to the presence of two reactive bromine atoms. However, by carefully selecting the catalyst, ligand, and reaction conditions, a high degree of selectivity for mono-amination can be achieved. These notes provide a representative protocol for achieving this selective transformation.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[1][5] The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5] The choice of a bulky phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps.[1]
Key Experimental Parameters
Successful and selective Buchwald-Hartwig amination of this compound is dependent on several critical parameters:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) precatalysts can be employed, such as Pd₂(dba)₃ and Pd(OAc)₂.[6][7] These are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for high catalytic activity.[1] Biarylphosphine ligands, such as XPhos or SPhos, and ferrocene-based ligands have shown great success in similar couplings.[1][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine.[7][9] Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[9]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free reaction environment.[4]
-
Temperature: The reaction is typically conducted at elevated temperatures, generally between 80-110 °C, to ensure a reasonable reaction rate.[6]
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating to drive the reaction to completion. Post-reaction workup and purification are then performed to isolate the desired product.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Selective Mono-amination of this compound
This protocol provides a representative method for the selective mono-amination of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., n-hexylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and XPhos (0.02 equiv).
-
In a separate vial, weigh out Pd₂(dba)₃ (0.01 equiv).
-
Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Add the Pd₂(dba)₃ to the Schlenk flask under a positive pressure of inert gas.
-
Add anhydrous toluene via syringe.
-
Finally, add the primary amine (1.1 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.
-
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is a well-established mechanism that illustrates the role of the palladium catalyst in facilitating the C-N bond formation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Synthesis of 3,5-Dibromo-4-aminopyridine: A Detailed Protocol for Drug Development Professionals
Application Note: This document provides a comprehensive protocol for the synthesis of 3,5-Dibromo-4-aminopyridine, a key intermediate in the development of various pharmaceutical compounds. The described two-step method, proceeding via a 3,5-Dibromo-4-chloropyridine intermediate, is designed to be a robust and scalable process for research and development laboratories.
Introduction
3,5-Dibromo-4-aminopyridine serves as a crucial building block in medicinal chemistry, finding application in the synthesis of novel therapeutic agents. Its structural motif is present in a range of biologically active molecules. The following protocol details a reliable synthetic route starting from 3,5-Dibromo-4-pyridinol, focusing on practical implementation and characterization of the intermediate and final product.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
-
Chlorination: Conversion of the hydroxyl group of this compound to a chloro group using a chlorinating agent to yield 3,5-Dibromo-4-chloropyridine.
-
Amination: Nucleophilic aromatic substitution of the chloro group with an amino group to afford the final product, 3,5-Dibromo-4-aminopyridine.
Experimental Workflow
The logical flow of the synthesis is depicted in the following diagram:
Quantitative Data Summary
The following table summarizes the expected materials and outcomes for the two-step synthesis.
| Parameter | Step 1: Chlorination | Step 2: Amination |
| Starting Material | This compound | 3,5-Dibromo-4-chloropyridine |
| Reagents | Phosphorus oxychloride (POCl₃) | Aqueous Ammonia (NH₄OH, 28-30%) |
| Solvent | N/A (POCl₃ can act as solvent) or high-boiling inert solvent (e.g., DMF) | Water (from aqueous ammonia) |
| Reaction Temperature | 110-120 °C | 150-180 °C (in a sealed pressure vessel) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Product | 3,5-Dibromo-4-chloropyridine | 3,5-Dibromo-4-aminopyridine |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Expected Yield | 85-95% | 70-85% |
| Purity (by HPLC) | >95% | >98% after recrystallization |
| Molecular Formula | C₅H₂Br₂ClN | C₅H₄Br₂N₂ |
| Molecular Weight | 271.34 g/mol | 251.90 g/mol |
Detailed Experimental Protocols
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water. Aqueous ammonia is a corrosive and pungent gas. All reactions, especially those under pressure, should be conducted behind a blast shield.
Step 1: Synthesis of 3,5-Dibromo-4-chloropyridine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), add this compound.
-
Carefully add an excess of phosphorus oxychloride (approximately 5-10 molar equivalents) to the flask. The reaction can be run neat or with a high-boiling inert solvent like N,N-dimethylformamide (DMF) for better temperature control.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a large beaker within the fume hood. This is a highly exothermic reaction and will generate HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3,5-Dibromo-4-chloropyridine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield an off-white to pale yellow solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Step 2: Synthesis of 3,5-Dibromo-4-aminopyridine
Materials:
-
3,5-Dibromo-4-chloropyridine
-
Aqueous ammonia (28-30% NH₃ in water)
-
Deionized water
-
Ethanol
-
Pressure vessel (autoclave)
-
Heating and stirring apparatus
-
Büchner funnel and filter paper
Procedure:
-
Place 3,5-Dibromo-4-chloropyridine into a high-pressure reaction vessel (autoclave) equipped with a magnetic stir bar.
-
Add an excess of concentrated aqueous ammonia (typically 10-20 molar equivalents).
-
Seal the pressure vessel securely.
-
Heat the vessel to a temperature of 150-180 °C with vigorous stirring. The internal pressure will increase significantly. Ensure the pressure rating of the vessel is not exceeded.
-
Maintain the reaction at this temperature for 8-12 hours. Monitor the reaction progress by taking aliquots (after cooling and depressurizing the vessel) and analyzing by TLC or HPLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Open the vessel and transfer the contents to a beaker. A precipitate of the product should be present.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual ammonia and ammonium salts.
-
The crude 3,5-Dibromo-4-aminopyridine can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white to off-white crystalline solid.
-
Dry the purified product under vacuum.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
This detailed protocol provides a reliable pathway for the synthesis of 3,5-Dibromo-4-aminopyridine, a valuable intermediate for the pharmaceutical industry. Adherence to safety procedures is paramount throughout the synthesis.
Application Notes and Protocols for the Synthesis of 3,5-Dibromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3,5-dibromo-4-chloropyridine from 3,5-dibromo-4-pyridinol. The conversion is achieved through a deoxychlorination reaction using phosphorus oxychloride (POCl₃) as both the reagent and solvent. This method is a standard and effective procedure for the conversion of 4-hydroxypyridine derivatives to their corresponding 4-chloro analogues, which are valuable intermediates in medicinal chemistry and materials science. The protocol includes information on reaction setup, workup, purification, and expected outcomes, along with essential safety precautions.
Introduction
The transformation of 4-pyridinol (or its tautomeric form, 4-pyridone) to 4-chloropyridine is a fundamental reaction in heterocyclic chemistry. The hydroxyl group at the 4-position of the pyridine ring can be readily replaced by a chlorine atom using various chlorinating agents. Among these, phosphorus oxychloride (POCl₃) is a widely used and highly effective reagent for this purpose. The resulting 4-chloropyridine derivatives are versatile building blocks, as the chlorine atom can be subsequently displaced by a variety of nucleophiles in substitution reactions. This application note details a robust protocol for the synthesis of 3,5-dibromo-4-chloropyridine, a key intermediate for further chemical elaboration.
Reaction Scheme
Functionalization of 3,5-Dibromo-4-pyridinol: A Gateway to Novel Therapeutics
For Immediate Release
Shanghai, China – December 27, 2025 – The versatile chemical scaffold, 3,5-Dibromo-4-pyridinol, is proving to be a valuable starting point for the synthesis of a diverse range of functionalized molecules with significant potential in drug discovery and development. Detailed experimental protocols for the strategic modification of this compound, primarily through palladium-catalyzed cross-coupling reactions, are enabling researchers to create novel derivatives with targeted biological activities. Of particular note is the emergence of 3,5-disubstituted pyridine derivatives as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription implicated in various cancers through its role in the Wnt/β-catenin signaling pathway.
The functionalization of this compound at the 3- and 5-positions allows for the introduction of a wide array of chemical moieties, leading to the generation of libraries of compounds for biological screening. The two primary and most effective methods for achieving this are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the creation of carbon-nitrogen bonds. These reactions are well-established in organic synthesis for their reliability and broad substrate scope.
Key Functionalization Reactions:
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the dibrominated pyridine core and various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly increasing the structural diversity of the resulting molecules.
-
Buchwald-Hartwig Amination: This powerful method enables the formation of a carbon-nitrogen bond between the pyridine scaffold and a wide range of primary or secondary amines. This is a crucial transformation for synthesizing compounds with potential for improved pharmacological properties.
Application in Drug Discovery: Targeting the CDK8/Wnt Signaling Pathway
Recent research has highlighted the importance of 3,5-disubstituted pyridine derivatives as inhibitors of CDK8.[1][2] CDK8 is a component of the Mediator complex, which plays a pivotal role in regulating gene transcription.[3] In several types of cancer, particularly colorectal cancer, CDK8 has been identified as an oncogene that promotes tumor growth through the aberrant activation of the Wnt/β-catenin signaling pathway.[3]
In a healthy state, the Wnt signaling pathway is tightly controlled. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for degradation. Upon Wnt activation, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates target genes involved in cell proliferation.[4] CDK8 enhances the transcriptional activity of β-catenin, making it a prime target for therapeutic intervention in Wnt-driven cancers.[4]
The development of potent and selective CDK8 inhibitors based on the 3,5-disubstituted pyridine scaffold represents a promising strategy for the treatment of these malignancies.
Quantitative Data Summary
The following tables summarize representative quantitative data for the functionalization of a 3,5-dibromopyridine scaffold and the biological activity of a resulting CDK8 inhibitor.
| Table 1: Suzuki-Miyaura Coupling of 3,5-Dibromo-4-methoxypyridine | |
| Parameter | Value |
| Starting Material | 3,5-Dibromo-4-methoxypyridine |
| Coupling Partner | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Yield | Up to 85% |
| Table 2: Buchwald-Hartwig Amination of 3,5-Dibromopyridine | |
| Parameter | Value |
| Starting Material | 3,5-Dibromopyridine |
| Coupling Partner | Primary/Secondary Amine |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 24 hours |
| Yield | Up to 95% |
| Table 3: Biological Activity of a 3,5-Disubstituted Pyridine CDK8 Inhibitor | |
| Compound | CR16 (a representative poly-substituted pyridine derivative) |
| Target | Cyclin-Dependent Kinase 8 (CDK8) |
| IC₅₀ | 74.4 nM [5] |
| Cellular Effect | Inhibition of Wnt/β-catenin signaling |
| Therapeutic Potential | Anti-inflammatory, Anti-cancer |
Experimental Protocols
Detailed methodologies for the key functionalization reactions are provided below. Note: this compound is often protected as its methoxy derivative (3,5-Dibromo-4-methoxypyridine) for better solubility and reactivity in these coupling reactions. The methoxy group can be readily deprotected in a subsequent step if the free pyridinol is desired.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Objective: To synthesize a 3,5-diaryl-4-methoxypyridine derivative.
Materials:
-
3,5-Dibromo-4-methoxypyridine
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 3,5-Dibromo-4-methoxypyridine (1.0 eq), the arylboronic acid (2.2 eq), and K₂CO₃ (4.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-diaryl-4-methoxypyridine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To synthesize a 3,5-diamino-pyridine derivative.
Materials:
-
3,5-Dibromopyridine (as a proxy for the pyridinol, which may require specific protection)
-
Primary or secondary amine (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 eq) to an oven-dried Schlenk tube.
-
Add 3,5-Dibromopyridine (1.0 eq) to the tube.
-
Seal the tube and evacuate and backfill with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the amine (2.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow for functionalization and the targeted biological pathway.
References
- 1. Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel CDK8 inhibitor with poly-substituted pyridine core: Discovery and anti-inflammatory activity evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dibromo-4-pyridinol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-pyridinol is a halogenated pyridine derivative that holds significant potential as a scaffold in medicinal chemistry. The pyridine ring is a common motif in many FDA-approved drugs, valued for its ability to engage in various biological interactions. The presence of two bromine atoms on the pyridine core of this compound can enhance its lipophilicity and introduce specific steric and electronic properties that may lead to potent and selective interactions with biological targets. This document provides an overview of its potential applications, supported by illustrative data and detailed experimental protocols for its evaluation in anticancer and antimicrobial research, as well as for its potential as a kinase inhibitor.
Key Applications in Medicinal Chemistry
The 3,5-dihalo-4-pyridone scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The primary areas of interest for this compound and its analogs include:
-
Anticancer Agents: Pyridine and pyridone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The structural features of this compound make it a candidate for developing novel anticancer agents that may induce cell cycle arrest and apoptosis.
-
Antimicrobial Agents: The search for new antimicrobial agents is a critical area of research. Halogenated heterocyclic compounds have shown promise in combating drug-resistant pathogens. This compound can serve as a precursor for compounds with potential antibacterial and antifungal activities.
-
Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a known hinge-binding motif in many kinase inhibitors. Derivatives of this compound could be designed to selectively target the ATP-binding site of specific kinases.
Data Presentation
The following tables summarize representative quantitative data for pyridine and pyridone derivatives, illustrating the potential activity of compounds derived from or structurally related to this compound.
Table 1: Illustrative Anticancer Activity of Pyridine/Pyridone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridone-A | HepG2 (Liver Cancer) | 4.5 ± 0.3 | Doxorubicin | - |
| Pyridine-B | MCF-7 (Breast Cancer) | 6.3 ± 0.4 | Doxorubicin | - |
| Pyridine-C | HCT-116 (Colon Cancer) | 1.98 | Doxorubicin | 2.11 |
| Pyridone-D | HeLa (Cervical Cancer) | 2.59 | Doxorubicin | 2.35 |
Data is illustrative and based on activities of various pyridine/pyridone derivatives found in the literature.[1][2]
Table 2: Illustrative Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridine-E | Staphylococcus aureus | 8 | Tetracycline | - |
| Pyridine-F | Escherichia coli | - | Ampicillin | - |
| Pyridine-G | Micrococcus luteus | 31.5 | Tetracycline | - |
| Pyridine-H | Streptococcus pneumoniae | 62.5 | Ampicillin | 250 |
MIC (Minimum Inhibitory Concentration) values are representative of various pyridine derivatives.[3][4][5]
Table 3: Illustrative Kinase Inhibitory Activity of Pyridine-based Compounds
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyridine-I | PI3Kα | - | HS-173 | - |
| Pyridine-J | FLT3-ITD | <10 | - | - |
| Pyridine-K | CDK2 | 460 | Ribociclib | 68 |
| Pyridine-L | CDK9 | 262 | Ribociclib | 50 |
IC50 values are illustrative and based on the activity of various pyridine-based kinase inhibitors.[2][6][7]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromo-4-aminopyridine (A Precursor for Further Derivatization)
This protocol describes the synthesis of 3,5-dibromo-4-aminopyridine, a key intermediate for creating a library of derivatives based on the this compound scaffold.[8][9][10]
Materials:
-
4-aminopyridine
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
-
Azobisisobutyronitrile (AIBN)
-
Sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
n-Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 2000 mL three-necked flask, add 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of AIBN.
-
In batches, add 391.56 g (2.2 mol) of N-bromosuccinimide at 20°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, cool the mixture and pour it into 1000 mL of carbon tetrachloride.
-
Stir and filter the mixture. Wash the filter cake twice with 200 mL of carbon tetrachloride.
-
Wash the filtrate with a sodium bicarbonate solution and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from n-hexane to obtain pure 3,5-dibromo-4-aminopyridine.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.[1][2]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivative stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.[3][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivative stock solution in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based kinase assay to screen this compound derivatives for their ability to inhibit a specific protein kinase (e.g., a tyrosine kinase).[12][13][14]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound derivative stock solution in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound derivative in the kinase assay buffer.
-
In the wells of the assay plate, add the diluted compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in medicinal chemistry.
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Drug discovery process for this compound derivatives.
Caption: Potential mechanism of action via RTK inhibition.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 9. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 10. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 11. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of dihalopyridines. These reactions are pivotal in synthetic chemistry, particularly in the pharmaceutical industry, for the construction of complex molecular architectures based on the pyridine scaffold.
Introduction
Dihalopyridines are versatile building blocks in organic synthesis, offering two reactive sites for functionalization. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds at these positions. The regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric environment of the halogen atoms, as well as the choice of catalyst, ligand, and reaction conditions. Generally, for dihalopyridines such as 2,4- and 2,5-dihalopyridines, cross-coupling reactions tend to occur preferentially at the position alpha to the nitrogen atom (C2) due to its higher electrophilicity.[1][2][3] However, recent advancements have enabled the selective functionalization of other positions through careful ligand design and reaction optimization.[1][2][4]
This guide covers several key palladium-catalyzed cross-coupling reactions of dihalopyridines, including Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Stille couplings, providing both comparative data and detailed experimental procedures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting a dihalopyridine with an organoboron reagent, such as a boronic acid or boronic ester.[5][6] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.[7][8] For less reactive chloro-substituted pyridines, robust catalyst systems employing bulky, electron-rich phosphine ligands are often necessary.[7]
Regioselectivity in Suzuki-Miyaura Coupling
The regioselectivity of the Suzuki-Miyaura coupling of dihalopyridines is a subject of extensive research. For 2,4-dihalopyridines, the reaction typically occurs at the C2 position.[9] However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective coupling at the C4 position.[1][2] In some cases, ligand-free conditions, known as "Jeffery" conditions, can also lead to highly selective C4-coupling.[1][4] For 2,6-dihalopyridines, mono- or di-alkylation can be achieved depending on the reaction conditions.[8][10]
Quantitative Data for Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 80 | 18 | 85 | [11] |
| 2,4-Dichloropyridine | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2.5) / IPr (10) | K₃PO₄ | CPME | RT | 24 | 88 (C4-selective) | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 0.25 | 95 (C4-selective) | [12] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | Not Specified | 95 (dialkylation) | [8] |
| 3,5-Dibromo-2-pyrone | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 85 (C5-selective) | [13] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from a procedure demonstrating unconventional site-selectivity using an N-heterocyclic carbene ligand.[1]
Materials:
-
2,4-Dichloropyridine
-
(4-Methoxyphenyl)boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium phosphate (K₃PO₄)
-
Cyclopentyl methyl ether (CPME)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line
Procedure:
-
To an oven-dried Schlenk tube, add 2,4-dichloropyridine (1.0 mmol, 1.0 eq), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), IPr·HCl (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous CPME (5 mL) to the tube via syringe.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-coupled product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between a dihalopyridine and an amine.[14][15] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being employed.[16] Microwave-assisted protocols have been developed to accelerate this transformation, allowing for selective mono-amination in short reaction times.[17]
Regioselectivity in Buchwald-Hartwig Amination
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination of dihalopyridines often shows selectivity for the position alpha to the nitrogen. For 2,4-dichloropyridine, highly regioselective amination at the C-2 position can be achieved.[17] The second halogen can then be substituted in a subsequent step, providing access to 2,4-disubstituted pyridines.[17] For 2,6-dihalopyridines, the extent of mono- versus di-amination can be controlled by the reactivity of the halopyridine (I > Br > Cl).[18]
Quantitative Data for Buchwald-Hartwig Amination of Dihalopyridines
| Dihalopyridine | Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (5) / BINAP (7.5) | K₂CO₃ | Toluene | 150 (MW) | 0.5 | 92 (C2-selective) | [17] |
| 2,6-Dichloropyridine | Morpholine | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 85 (mono-amination) | [18] |
| 2-Bromo-6-chloropyridine | Aniline | Pd₂(dba)₃ (1) / RuPhos (2) | NaOᵗBu | Toluene | 100 | 18 | 95 (at C2) | [11] |
| 2-Fluoro-4-iodopyridine | 4-Methoxyaniline | Pd(OAc)₂ (5) / BINAP (7.5) | Cs₂CO₃ | 1,4-Dioxane | 150 (MW) | 0.5 | 88 (C4-selective) | [17] |
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol is based on a reported procedure for the selective C-2 amination of 2,4-dichloropyridine.[17]
Materials:
-
2,4-Dichloropyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
To a microwave vial, add 2,4-dichloropyridine (1.0 mmol, 1.0 eq), aniline (1.1 mmol, 1.1 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), BINAP (0.075 mmol, 7.5 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Add anhydrous toluene (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-chloro-N-phenylpyridin-2-amine.
Other Palladium-Catalyzed Cross-Coupling Reactions
Negishi Coupling
The Negishi coupling involves the reaction of a dihalopyridine with an organozinc reagent.[19][20] This reaction is particularly useful for introducing alkyl and heteroaryl groups.[1][21] Organozinc reagents are more reactive than their boron and tin counterparts, which can lead to faster reaction times.[19] However, they are also sensitive to moisture and air, requiring anhydrous and oxygen-free conditions.[19][22]
Stille Coupling
The Stille coupling utilizes an organotin reagent to couple with a dihalopyridine.[23][24] While effective, the toxicity of organotin compounds is a significant drawback.[23] This reaction has been employed in the synthesis of complex molecules like Ozenoxacin.[25]
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a dihalopyridine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[26][27] This reaction is valuable for the synthesis of alkynylpyridines.[28]
Caption: Workflow for the selective functionalization of dihalopyridines.
Conclusion
Palladium-catalyzed cross-coupling reactions of dihalopyridines are indispensable tools for the synthesis of substituted pyridines. The ability to control the regioselectivity of these reactions through the judicious choice of catalyst, ligand, and reaction conditions has significantly expanded their synthetic utility. The protocols and data presented in these application notes provide a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient and selective construction of complex pyridine-containing molecules.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Negishi coupling - Wikipedia [en.wikipedia.org]
- 20. Negishi Coupling [organic-chemistry.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Stille Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Ozenoxacin - Wikipedia [en.wikipedia.org]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. Sonogashira Coupling [organic-chemistry.org]
- 28. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pyyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors centered on the versatile pyridine scaffold. The pyridine ring is a privileged structural motif in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region, mimicking the adenine core of ATP.[1][2] This document outlines synthetic strategies, experimental procedures for biological evaluation, and presents key data for several classes of pyridine-based kinase inhibitors.
Introduction to Pyridine Scaffolds in Kinase Inhibition
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, with numerous FDA-approved drugs and clinical candidates incorporating this heterocycle.[3] Its nitrogen atom acts as a hydrogen bond acceptor, crucial for binding to the ATP-binding site of various kinases.[2] By modifying the substitution pattern on the pyridine ring, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitors.[3] This has led to the development of potent inhibitors for a wide range of kinase targets implicated in diseases such as cancer and inflammatory disorders.[4]
Key Synthetic Methodologies
The synthesis of pyridine-based kinase inhibitors often involves standard cross-coupling reactions to append various substituents to the pyridine core. A widely used method is the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between the pyridine scaffold and aryl or heteroaryl moieties.
General Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of a halo-pyridine with a boronic acid or ester.
Materials:
-
Halo-pyridine (e.g., 2-amino-5-bromopyridine) (1 equivalent)
-
Aryl or heteroaryl boronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05 equivalents)
-
Base (e.g., K2CO3, Na2CO3, or K3PO4) (2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure: [5]
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine the halo-pyridine, the boronic acid or ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the chosen solvent to the reaction vessel.
-
Reaction Conditions:
-
Microwave: Seal the vial and heat the reaction mixture in a microwave reactor to 100-150 °C for 15-60 minutes.
-
Conventional Heating: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 2-24 hours.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Diagram: General Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Featured Pyridine-Based Kinase Inhibitors
Isothiazolo[4,3-b]pyridines as Dual PIKfyve and PIP4K2C Inhibitors
A series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[6] These kinases are involved in various cellular processes, and their inhibition has shown potential antiviral and antitumoral activities.[6]
Structure-Activity Relationship (SAR) Summary:
-
Position 6 (Aryl Ring): Tolerates a wide variety of substituents. A 4-carboxamide analogue was found to be the most potent with an IC50 of 1 nM for PIKfyve.[6]
-
Position 3 (Alkynyl Group): The SAR at this position is more restricted. The acetylenic moiety is crucial for PIKfyve inhibition.[6] Introduction of electron-donating groups on the pyridinyl ring, such as methyl and methoxy, resulted in potent PIKfyve inhibitors with IC50 values in the low nanomolar range.[6]
Quantitative Data:
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4-carboxamide analogue | PIKfyve | 1 | [6] |
| RMC-113 | PIKfyve | 8 | [6] |
| Compound 7i (methyl on pyridinyl) | PIKfyve | 2 | [6] |
| Compound 7l (methoxy on pyridinyl) | PIKfyve | 3 | [6] |
Pyrazolopyridine-Based Kinase Inhibitors
The pyrazolopyridine scaffold is another privileged core structure in the development of kinase inhibitors for cancer therapy.[7] Several pyrazolopyridine derivatives have shown potent inhibition of various kinases, with some advancing to clinical trials.[7]
Examples of Pyrazolopyridine-Based Inhibitors:
-
Selpercatinib: A RET kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) and thyroid cancer.[7]
-
Glumetinib, Camonsertib, Olverembatinib: Candidates in various stages of clinical trials.[7]
Pyridine-Based PIM-1 Kinase Inhibitors
Novel pyridine-based compounds have been synthesized and evaluated as potential inhibitors of PIM-1 kinase, a target in cancer therapy.[8] One synthetic strategy involves the reaction of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide with carbon disulfide to form a 1,3,4-oxadiazole-thione intermediate, which is then further functionalized.[8]
Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,3,4-oxadiazole-pyridine hybrid VII | HepG2 | 0.76 - 12.21 | [8] |
| 1,3,4-oxadiazole-pyridine hybrid VII | MCF-7 | 0.76 - 12.21 | [8] |
| 1,3,4-oxadiazole-pyridine hybrid VII | SW1116 | 0.76 - 12.21 | [8] |
| 1,3,4-oxadiazole-pyridine hybrid VII | BGC823 | 0.76 - 12.21 | [8] |
| 5-Fluorouracil (control) | Various | 5.26 - 9.79 | [8] |
Pyridine Derivatives as CDK2 Inhibitors
Pyrazolo[3,4-b]pyridine and other pyridine derivatives have shown promise as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9]
Quantitative Data for CDK2 Inhibition:
| Compound | IC50 (µM) | Reference |
| Roscovitine (control) | 0.39 | [9] |
| Compound 4 | 0.24 | [9] |
| Compound 1 | 0.57 | [9] |
| Compound 8 | 0.65 | [9] |
| Compound 11 | 0.50 | [9] |
| Compound 14 | 0.93 | [9] |
Experimental Protocols for Biological Evaluation
Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In each well of the plate, prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Compound Addition: Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature or 30 °C for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. The reagent measures the amount of ATP remaining in the well; a lower signal indicates higher kinase activity.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescent kinase assay.
Signaling Pathways Targeted by Pyridine-Based Kinase Inhibitors
Many pyridine-based kinase inhibitors target key signaling pathways that are dysregulated in cancer. A prominent example is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4] Aberrant activation of this pathway is a hallmark of many cancers. Pyridine-based inhibitors can block the kinase activity of EGFR, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4]
Diagram: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The pyridine scaffold remains a highly valuable framework in the design and synthesis of potent and selective kinase inhibitors. The synthetic accessibility and the tunable electronic and steric properties of the pyridine ring allow for extensive structure-activity relationship studies, leading to the optimization of drug candidates. The protocols and data presented in these application notes serve as a guide for researchers in the field of drug discovery to synthesize, evaluate, and understand the mechanism of action of novel pyridine-based kinase inhibitors.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, however, present a significant challenge for regioselective functionalization. The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom often lead to a lack of reactivity or mixtures of constitutional isomers.[1][3] These application notes provide an overview of modern strategies and detailed protocols for the controlled, regioselective functionalization of the pyridine ring at the C2, C3, and C4 positions, enabling the precise synthesis of complex pyridine derivatives.
Strategies for Regioselective Functionalization: An Overview
The regioselectivity of pyridine functionalization is dictated by the electronic properties of the ring and the nature of the attacking reagent. The pyridine nitrogen makes the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack, while the C3 and C5 positions are more electron-rich and prone to electrophilic attack. However, direct electrophilic substitution is often difficult due to the deactivation of the ring by the nitrogen atom.[1] Modern synthetic methods have overcome these challenges through various strategies, including:
-
C-H Activation/Functionalization: Transition metal-catalyzed direct functionalization of C-H bonds offers a powerful and atom-economical approach to introduce a variety of substituents onto the pyridine ring.[1][3] The regioselectivity can often be controlled by the choice of catalyst, ligand, or directing group.
-
Directed ortho-Metalation (DoM): The use of a directing group (DG) allows for the regioselective deprotonation at the position ortho to the DG, followed by quenching with an electrophile. This is a robust method for achieving C2 or C4 functionalization.[4]
-
Functionalization via Pyridine N-Oxides: Activation of the pyridine ring through N-oxidation enhances its reactivity towards both electrophiles (at C4) and nucleophiles (at C2 and C6). The N-oxide can be readily removed after functionalization.[5][6]
-
Minisci-Type Radical Reactions: The reaction of protonated pyridines with nucleophilic carbon-centered radicals provides a direct method for C2 and C4 alkylation and acylation.[7]
-
Halogen/Metal Exchange: The exchange of a halogen atom with a metal (typically lithium or magnesium) provides a regiodefined organometallic intermediate that can be trapped with various electrophiles.[4]
Below are detailed protocols for key regioselective functionalization reactions, along with quantitative data to guide reaction planning and optimization.
Experimental Protocols and Data
C4-Selective Alkylation via Minisci Reaction Using a Removable Blocking Group
This protocol describes a practical and highly regioselective C4-alkylation of pyridines using a maleate-derived blocking group to direct the Minisci-type decarboxylative alkylation.[8][9][10]
Experimental Workflow:
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 4-Hydroxypyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the hydroxyl group of 4-hydroxypyridines. The selection of an appropriate protecting group is critical in the multi-step synthesis of complex molecules, particularly in drug development, to ensure the stability of the 4-hydroxypyridine moiety while other chemical transformations are carried out. This guide covers common protecting groups, including methyl, benzyl, and tert-butyldimethylsilyl (TBDMS) ethers, outlining their synthesis, cleavage, and relative stability.
Introduction to Protecting Groups for 4-Hydroxypyridines
The 4-hydroxypyridine scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical agents.[1][2] Its hydroxyl group is nucleophilic and can interfere with various synthetic transformations. Therefore, temporary protection of this group is often a necessary strategy. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule.
This document will detail the application of three common classes of protecting groups for 4-hydroxypyridines:
-
Methyl Ethers: Offer robust protection but require harsh conditions for removal.
-
Benzyl Ethers: Versatile and can be removed under various conditions, including catalytic hydrogenation.
-
Silyl Ethers (TBDMS): Easily introduced and removed under mild, specific conditions, making them suitable for sensitive substrates.
General Workflow for Protection and Deprotection
A typical synthetic sequence involving a protecting group strategy follows a three-step process: protection of the functional group, performing the desired chemical transformation on the molecule, and subsequent deprotection to restore the original functional group.
Caption: General workflow of a protecting group strategy.
Methyl Protecting Group
The methyl group is a small and robust protecting group for the hydroxyl moiety of 4-hydroxypyridine, forming a stable 4-methoxypyridine derivative.
Application Notes
Advantages:
-
High stability under a wide range of reaction conditions, including strongly basic and acidic environments, as well as toward many oxidizing and reducing agents.
-
The starting materials for methylation are readily available and inexpensive.
Limitations:
-
Deprotection requires harsh conditions, which may not be suitable for complex molecules with sensitive functional groups. Common methods for demethylation include the use of strong acids like pyridinium hydrochloride at high temperatures or Lewis acids such as boron tribromide (BBr₃).[3][4][5]
Experimental Protocols
Protocol 3.2.1: O-Methylation of 4-Hydroxypyridine using Dimethyl Sulfate
This protocol describes the methylation of 4-hydroxypyridine to form 4-methoxypyridine using dimethyl sulfate as the methylating agent.
Materials:
-
4-Hydroxypyridine
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxypyridine (1.0 equiv) in an aqueous solution of sodium hydroxide (2.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethyl sulfate (1.1 equiv) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a neutral pH.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-methoxypyridine.
Protocol 3.2.2: Demethylation of 4-Methoxypyridine using Pyridinium Hydrochloride
This protocol outlines the cleavage of the methyl ether using a pyridinium hydrochloride melt.[3][4]
Materials:
-
4-Methoxypyridine
-
Pyridinium hydrochloride
Procedure:
-
In a reaction vessel, mix 4-methoxypyridine (1.0 equiv) with pyridinium hydrochloride (5-10 equiv).
-
Heat the mixture to 180-210 °C to form a melt.
-
Maintain the temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to approximately 90 °C and cautiously add an aqueous solution of HCl to dissolve the solidified melt.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxypyridine.
Data Presentation
| Protecting Group | Protection Reagents | Deprotection Reagents | Typical Yield (%) |
| Methyl | Dimethyl sulfate, NaOH | Pyridinium HCl, 180-210 °C | Protection: >90 |
| Methyl iodide, K₂CO₃ | BBr₃, CH₂Cl₂ | Deprotection: 80-95 |
Benzyl Protecting Group
The benzyl group is a versatile protecting group that can be removed under neutral conditions by catalytic hydrogenation, making it suitable for molecules with acid or base-labile functional groups.
Application Notes
Advantages:
-
Stable to a wide range of non-reductive reaction conditions.
-
Can be removed under mild, neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation.[8][9][10][11]
-
Orthogonal to many other protecting groups.
Limitations:
-
Not suitable for molecules containing other functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups).
-
The palladium catalyst can be poisoned by sulfur-containing compounds.[12]
Experimental Protocols
Protocol 4.2.1: O-Benzylation of 4-Hydroxypyridine
This protocol describes the synthesis of 4-benzyloxypyridine from 4-hydroxypyridine and benzyl bromide.
Materials:
-
4-Hydroxypyridine
-
Benzyl bromide
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Tetrabutylammonium iodide (TBAI) (catalytic)[13]
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF, add a solution of 4-hydroxypyridine (1.0 equiv) in DMF at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a catalytic amount of TBAI, followed by the dropwise addition of benzyl bromide (1.1 equiv).[13]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to give 4-benzyloxypyridine.
Protocol 4.2.2: Deprotection of 4-Benzyloxypyridine by Catalytic Transfer Hydrogenation
This protocol details the removal of the benzyl group using ammonium formate as a hydrogen source.[9]
Materials:
-
4-Benzyloxypyridine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
Procedure:
-
To a solution of 4-benzyloxypyridine (1.0 equiv) in methanol, add 10% Pd/C (10-20% by weight).
-
Add ammonium formate (5-10 equiv) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield 4-hydroxypyridine.
Data Presentation
| Protecting Group | Protection Reagents | Deprotection Reagents | Typical Yield (%) |
| Benzyl | Benzyl bromide, NaH, DMF | H₂, Pd/C, MeOH | Protection: >90 |
| Benzyl bromide, K₂CO₃, Acetone | Ammonium formate, Pd/C, MeOH | Deprotection: 85-95 |
Tert-Butyldimethylsilyl (TBDMS) Protecting Group
The TBDMS group is a bulky silyl ether that provides good stability and can be selectively removed under mild conditions using a fluoride source.
Application Notes
Advantages:
-
Stable to a variety of reaction conditions, including non-acidic aqueous environments, and many oxidizing and reducing agents.
-
Can be selectively removed in the presence of other protecting groups.
-
Deprotection is typically achieved under mild conditions with fluoride reagents like tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-pyridine complex (HF-Pyridine).[14][15]
Limitations:
-
Sensitive to acidic conditions.
-
The bulky nature of the group may hinder reactions at adjacent stereocenters.
Experimental Protocols
Protocol 5.2.1: Synthesis of 4-(tert-Butyldimethylsilyloxy)pyridine
This protocol describes the protection of 4-hydroxypyridine as its TBDMS ether.
Materials:
-
4-Hydroxypyridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or triethylamine
-
Anhydrous dichloromethane (DCM) or DMF
Procedure:
-
To a solution of 4-hydroxypyridine (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM, add TBDMSCl (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-(tert-butyldimethylsilyloxy)pyridine.
Protocol 5.2.2: Deprotection of 4-(tert-Butyldimethylsilyloxy)pyridine using TBAF
This protocol details the cleavage of the TBDMS ether using tetrabutylammonium fluoride.[14]
Materials:
-
4-(tert-Butyldimethylsilyloxy)pyridine
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve 4-(tert-butyldimethylsilyloxy)pyridine (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C and add a 1 M solution of TBAF in THF (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4-hydroxypyridine.
Data Presentation
| Protecting Group | Protection Reagents | Deprotection Reagents | Typical Yield (%) |
| TBDMS | TBDMSCl, Imidazole, DCM | TBAF, THF | Protection: 85-95 |
| TBDMSOTf, 2,6-Lutidine, DCM | HF-Pyridine, THF | Deprotection: >90 |
Protecting Group Selection Guide
The choice of a suitable protecting group is contingent upon the planned synthetic route and the stability of other functional groups present in the molecule. The following diagram illustrates a decision-making process for selecting an appropriate protecting group for 4-hydroxypyridine.
Caption: Decision tree for selecting a protecting group.
Summary of Protecting Group Stability
| Protecting Group | Stable To | Labile To |
| Methyl | Strong acids (mild), Strong bases, Oxidants, Reductants | Strong Lewis acids (BBr₃), Pyridinium HCl (high temp) |
| Benzyl | Mild acids, Bases, Oxidants (non-DDQ), Reductants (non-catalytic hydrogenation) | Catalytic hydrogenation (H₂, Pd/C), Strong acids (some conditions) |
| TBDMS | Bases, Oxidants, Reductants | Acids, Fluoride sources (TBAF, HF) |
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules containing the 4-hydroxypyridine moiety. This guide has provided detailed application notes and protocols for the use of methyl, benzyl, and TBDMS protecting groups. The selection of the optimal protecting group should be based on a careful analysis of the overall synthetic strategy, taking into account the stability of the protecting group and the conditions required for its removal. By following the detailed protocols and considering the comparative data presented, researchers can effectively implement these protecting group strategies in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3,5-Dibromo-4-pyridinol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3,5-Dibromo-4-pyridinol.
Troubleshooting Guides
Low Yield in the Synthesis of this compound via Diazotization of 3,5-Dibromo-4-aminopyridine
Low yields in the conversion of 3,5-Dibromo-4-aminopyridine to this compound are a common issue. The following guide addresses potential causes and solutions.
| Potential Cause | Recommended Action |
| Incomplete Diazotization | Ensure the complete dissolution of 3,5-Dibromo-4-aminopyridine in the acidic medium before adding the diazotizing agent (e.g., sodium nitrite). Maintain a low temperature (0-5 °C) throughout the addition to prevent premature decomposition of the diazonium salt.[1] Use a slight excess of the diazotizing agent. |
| Decomposition of the Diazonium Salt | The diazonium salt of 3,5-dibromo-4-aminopyridine can be unstable. It is crucial to proceed with the hydrolysis step immediately after the diazotization is complete. Avoid any unnecessary delays. Maintaining a low temperature is critical for stability. |
| Side Reactions | Undesired side reactions can compete with the desired hydrolysis. Ensure the acidic conditions are appropriate. For instance, using sulfuric acid is common for this transformation.[2] The concentration of the acid can also play a role and may need optimization. |
| Inefficient Hydrolysis | After the diazotization, ensure the reaction mixture is heated sufficiently to drive the hydrolysis of the diazonium salt to the desired pyridinol. The temperature and duration of this step may need to be optimized for your specific setup. |
| Product Loss During Workup | This compound has some solubility in water. During the workup, minimize the volume of aqueous solutions used. If the product precipitates, ensure complete precipitation by cooling the solution. When extracting, use an appropriate organic solvent and perform multiple extractions to maximize recovery. |
| Impurities in Starting Material | Ensure the 3,5-Dibromo-4-aminopyridine starting material is of high purity. Impurities can interfere with the diazotization reaction. Recrystallization of the starting material may be necessary. |
Low Yield in Suzuki-Miyaura Coupling Reactions
When using this compound in Suzuki-Miyaura cross-coupling reactions, low yields can be attributed to several factors.
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. The choice of ligand is also critical; for challenging substrates, consider using more advanced phosphine ligands like SPhos or XPhos.[3][4] Degas the solvent and reaction mixture thoroughly to prevent catalyst oxidation. |
| Suboptimal Base | The choice and amount of base are crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][5] The base must be anhydrous and finely powdered for solid bases. The solubility of the base can also be a factor; consider using a phase-transfer catalyst if needed. |
| Poor Solubility of Reactants | Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. A mixture of solvents, such as toluene/water or THF/water, is often used.[5] |
| Side Reactions | Common side reactions in Suzuki coupling include homocoupling of the boronic acid and dehalogenation of the aryl halide.[6][7] To minimize homocoupling, use a slight excess of the aryl halide. Dehalogenation can sometimes be suppressed by the choice of ligand and base. |
| Protodeboronation of Boronic Acid | Boronic acids can be unstable, especially at high temperatures and in the presence of certain bases, leading to protodeboronation. Use fresh, high-purity boronic acid and consider using boronic esters for increased stability. |
| Steric Hindrance | The pyridinol moiety and the two bromine atoms can create steric hindrance around the reaction centers. This may require more forcing reaction conditions, such as higher temperatures or longer reaction times, or the use of a more active catalyst system. |
Low Yield in Buchwald-Hartwig Amination Reactions
Troubleshooting low yields in the amination of this compound requires careful consideration of the reaction components.
| Potential Cause | Recommended Action |
| Catalyst and Ligand Selection | The choice of palladium catalyst and phosphine ligand is paramount. For aryl chlorides and bromides, specific ligands have been developed to promote efficient coupling.[8][9][10][11] Consider screening different ligands, such as BINAP or Josiphos-type ligands. |
| Base Strength and Solubility | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but other bases like LHMDS or K₃PO₄ can also be effective. The solubility of the base can impact the reaction rate. |
| Amine Reactivity | The nucleophilicity and steric bulk of the amine coupling partner will affect the reaction rate. More hindered or less nucleophilic amines may require more reactive catalyst systems or harsher conditions. |
| Inhibition by Starting Materials or Products | The pyridinol group can potentially coordinate to the palladium center and inhibit catalysis. The product aryl amine can also sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust ligand may overcome this. |
| Side Reactions | Potential side reactions include hydrodehalogenation of the starting material. This can be influenced by the choice of ligand and base. |
| Reaction Conditions | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as palladium catalysts can be sensitive to oxygen. The solvent should be anhydrous and degassed. Common solvents include toluene and dioxane. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful synthesis of this compound from 3,5-Dibromo-4-aminopyridine?
A1: The most critical parameters are maintaining a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt, and ensuring the complete dissolution of the starting material in the acidic medium before the addition of the diazotizing agent.[1]
Q2: I am observing the formation of multiple byproducts in my Suzuki coupling reaction with this compound. What are the likely culprits?
A2: The most common byproducts in Suzuki couplings are from the homocoupling of your boronic acid and the dehalogenation of your this compound.[6][7] Homocoupling can be minimized by using a slight excess of the dihalopyridinol, while dehalogenation is often influenced by the catalyst, ligand, and base system.
Q3: Can I perform a selective mono-functionalization of this compound in a Suzuki or Buchwald-Hartwig reaction?
A3: Achieving selective mono-arylation or mono-amination can be challenging due to the two equivalent bromine atoms. However, it may be possible by carefully controlling the stoichiometry of the reagents (using a slight excess of the dihalopyridinol), reaction time, and temperature. Stepwise addition of the coupling partner could also be explored.
Q4: What is the best way to purify the crude this compound?
A4: Purification can often be achieved by recrystallization from a suitable solvent. The choice of solvent will depend on the impurities present. Common techniques also include washing the crude product with cold water to remove inorganic salts, followed by drying. If significant organic impurities are present, column chromatography may be necessary.
Q5: My Buchwald-Hartwig amination is very sluggish. What can I do to increase the reaction rate?
A5: To increase the rate of a sluggish Buchwald-Hartwig amination, you can try several strategies: switch to a more active palladium pre-catalyst, use a more electron-rich and sterically bulky phosphine ligand, increase the reaction temperature, or use a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). Ensure your reagents and solvent are scrupulously dry and the reaction is under a strict inert atmosphere.
Experimental Protocols
Synthesis of 3,5-Dibromo-4-aminopyridine
This protocol is adapted from a patented procedure.[12]
Materials:
-
Pyridine
-
Ammonium carbonate ((NH₄)₂CO₃)
-
48% Hydrobromic acid (HBr) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
6M Sodium hydroxide (NaOH) solution
-
tert-Butyl methyl ether (MTBE)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a three-necked flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add pyridine (6.0 g, 0.08 mol) and water (10 mL).
-
Add ammonium carbonate (11.5 g, 0.12 mol) and stir for 5 minutes.
-
Slowly add 48% HBr solution (21.7 g, 0.13 mol) dropwise. After the addition is complete, stir for 30 minutes.
-
Heat the mixture to 110 °C.
-
Using a constant pressure dropping funnel, add 30% H₂O₂ solution (12 mL) over 30-40 minutes.
-
After the addition is complete, increase the temperature to 120 °C and continue to heat at reflux for 5 hours.
-
Cool the reaction to room temperature and adjust the pH to 10-11 with 6M NaOH solution.
-
Extract the aqueous layer with MTBE (5 x 25 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate:petroleum ether (1:15) to yield 3,5-dibromo-4-aminopyridine.
Synthesis of this compound (General Procedure)
This is a general procedure for the diazotization of a 4-aminopyridine derivative followed by hydrolysis.
Materials:
-
3,5-Dibromo-4-aminopyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Water
Procedure:
-
Dissolve 3,5-Dibromo-4-aminopyridine in concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Cool the solution to 0-5 °C.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the sodium nitrite solution to the solution of the aminopyridine, maintaining the temperature between 0-5 °C with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for a short period (e.g., 30 minutes).
-
Slowly and carefully heat the reaction mixture to induce hydrolysis of the diazonium salt. The optimal temperature will need to be determined experimentally (e.g., 50-100 °C). Gas evolution (N₂) will be observed.
-
After gas evolution ceases, cool the reaction mixture and pour it onto ice.
-
Neutralize the solution carefully with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Yield of 3,5-Dibromo-4-aminopyridine under Various Conditions
The following table summarizes the reported yields for the synthesis of 3,5-dibromo-4-aminopyridine from pyridine under different reaction parameters, as described in patent CN109134358B.[12]
| Pyridine:HBr:H₂O₂ Molar Ratio | H₂O₂ Addition Temp. (°C) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| 1:1.7:1.5 | 110 | 120 | 8 | Highest Yield |
| - | - | - | - | 59.9 |
Note: The patent states the highest yield was achieved under these conditions but does not specify the exact percentage in the summary table. The 59.9% yield corresponds to a specific example in the patent.
Visualizations
Caption: Workflow for the synthesis of this compound and its use in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of Bromopyridines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common side reactions during the Suzuki-Miyaura cross-coupling of bromopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Coupled Product
Question: I am observing low or no conversion of my bromopyridine starting material. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in Suzuki couplings involving bromopyridines is a common challenge. The underlying issues often relate to catalyst activity, reaction conditions, or the stability of the coupling partners. The pyridine nitrogen, in particular, can complicate the reaction by coordinating to the palladium catalyst and inhibiting its activity.[1][2]
Here are several factors to investigate:
-
Inactive Catalyst: The active Pd(0) species, which is essential for the catalytic cycle, may not be forming or is being deactivated.[1]
-
Solution: Ensure the quality of your palladium source. For Pd(II) precatalysts like Pd(OAc)₂, their reduction to Pd(0) is a critical step in the catalytic cycle. The choice of phosphine ligand is crucial for stabilizing the Pd(0) species and facilitating the reaction.[1] Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1]
-
-
Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature may not be ideal for your specific substrates.
-
Solution: A systematic screening of reaction parameters is often necessary.[1]
-
Base: The base plays a key role in activating the boronic acid.[1][3] Commonly used inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, K₃PO₄ is often effective.[1][4] The strength and solubility of the base are critical factors.[1]
-
Solvent: A biphasic mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically employed to dissolve both the organic substrates and inorganic reagents.[1][5] Ensure that your reagents are soluble in the chosen solvent system.[1]
-
Temperature: While higher temperatures can improve yields, they may also promote side reactions. These reactions are typically conducted at elevated temperatures, generally between 80-110 °C.[1]
-
-
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.[1][6]
-
Poor Substrate Quality: Impurities or degradation of the bromopyridine or boronic acid starting materials can negatively impact the reaction.
-
Solution: Ensure the purity of your starting materials. Pyridineboronic acids, in particular, can be unstable.[8]
-
Issue 2: Significant Formation of Side Products
The Suzuki-Miyaura coupling of bromopyridines can be plagued by several side reactions that consume starting materials and complicate purification. The most common side reactions are debromination, protodeboronation, and homocoupling.[9]
Question: My reaction is producing a significant amount of a byproduct where the bromine on my pyridine has been replaced by a hydrogen. What is happening and how can I prevent it?
Answer: This side reaction is known as debromination (a type of dehalogenation).[1][10]
-
Cause: Debromination can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[1] The mechanism can involve the palladium catalyst abstracting a hydride, which then reductively eliminates with the aryl group to form the dehalogenated product.[10] The presence of water can also contribute to this side reaction.[11]
-
Troubleshooting Strategies:
-
Ligand Selection: Switching to a different phosphine ligand can sometimes mitigate debromination.[1]
-
Base Optimization: Employing a milder base may be beneficial.[1]
-
Temperature Control: Lowering the reaction temperature can help to suppress this side reaction.[1]
-
Minimize Water: While some water is often necessary, using minimal amounts can reduce dehalogenation, especially in one-pot double Suzuki couplings.[11]
-
Question: I am observing a byproduct that corresponds to my boronic acid coupling with itself. How can I minimize this?
Answer: This is a homocoupling reaction of the boronic acid.[12]
-
Cause: Homocoupling is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][12] It can proceed through two primary mechanisms: an oxygen-mediated pathway and a Palladium(II)-mediated pathway.[6][12] Electron-deficient arylboronic acids can be more prone to homocoupling.[9][13]
-
Troubleshooting Strategies:
-
Rigorous Degassing: The exclusion of oxygen is crucial to suppress homocoupling.[1][6][12]
-
Stoichiometry Control: Adding the bromopyridine in a slight excess can sometimes suppress the homocoupling of the boronic acid.[1]
-
Catalyst Loading: Lowering the catalyst loading may also be beneficial.[1]
-
Ligand Choice: In some cases, the choice of ligand can significantly impact the extent of homocoupling. For instance, using SPhos as a ligand has been shown to favor the cross-coupling product over homocoupling in certain systems.[9][13]
-
Question: My starting boronic acid seems to be decomposing, and I am isolating the corresponding non-boronated pyridine. What is this side reaction and how can I address it?
Answer: This side reaction is called protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][14]
-
Cause: Pyridineboronic acids, especially 2-pyridineboronic acid, are known to be unstable and susceptible to protodeboronation.[8] This instability is attributed to the basic nitrogen atom within the pyridine ring.[8] For 2-pyridineboronic acids, a unique zwitterionic intermediate can form under neutral pH conditions, which is highly reactive and prone to rapid fragmentation of the C-B bond.[8] This side reaction consumes the boronic acid, leading to lower yields of the desired product.[8]
-
Troubleshooting Strategies:
-
pH Control: The reaction pH is a critical factor.[8] For 2-pyridineboronic acids, the rate of decomposition is often maximal at neutral pH. The addition of either acid or base can shift the equilibrium away from the reactive zwitterionic species, thereby slowing down protodeboronation.[8]
-
Choice of Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₃PO₄ or K₂CO₃.[8]
-
Boronic Acid Derivatives: Using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can be an effective strategy to circumvent protodeboronation.[8][15]
-
Reaction Conditions: Milder reaction conditions, including lower temperatures and shorter reaction times, can help to minimize this side reaction.[16]
-
Anhydrous Solvents: Using anhydrous solvents can also reduce the risk of protodeboronation.[16]
-
Data Presentation
Table 1: Effect of Reaction Parameters on Common Side Reactions in Suzuki Coupling of Bromopyridines
| Parameter | Effect on Debromination | Effect on Homocoupling | Effect on Protodeboronation | General Recommendations & Considerations |
| Catalyst/Ligand | Ligand choice can influence the rate of debromination. | Excess catalyst can promote homocoupling.[1] Bulky, electron-rich ligands like SPhos can suppress homocoupling.[9][13] | The catalyst can also catalyze protodeboronation.[8] | Screen different ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, Xantphos, dppf) to find the optimal one for your system.[7] |
| Base | Milder bases may reduce debromination.[1] | The choice of base can affect the rate of homocoupling. | Strong bases can accelerate protodeboronation.[8] Weaker bases (K₃PO₄, K₂CO₃) are often preferred.[8] | Common bases include K₂CO₃, K₃PO₄, Cs₂CO₃, and Na₂CO₃.[1][17] K₃PO₄ is often effective for challenging couplings.[1] |
| Solvent | Solvents can be a source of hydrides, leading to debromination. Toluene may lead to less dehalogenation than dioxane or DMF.[5] | Solvent choice can impact the solubility of reagents and thus the reaction rate. | The presence of water can promote protodeboronation.[16] Anhydrous solvents can be beneficial.[16] | Biphasic systems like Dioxane/H₂O, Toluene/H₂O, or THF/H₂O are common.[5] |
| Temperature | High temperatures can increase the rate of debromination.[1] | Higher temperatures can sometimes lead to more side products. | Elevated temperatures can accelerate protodeboronation.[16] | Typically 80-110 °C.[1] Lowering the temperature may reduce side reactions.[1] |
| Atmosphere | Not a primary factor. | The presence of oxygen is a major cause of homocoupling.[6][12] | Not a primary factor. | Rigorous degassing and maintaining an inert atmosphere (Ar or N₂) is crucial.[1][6] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromopyridine with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd₂(dba)₃/SPhos, 1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, base, and palladium catalyst/ligand.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes. Alternatively, subject the sealed flask to 3-5 cycles of vacuum and backfilling with inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Overview of desired reaction and common side reactions.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Dibromo-4-pyridinol Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Dibromo-4-pyridinol and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: My final product has low purity after synthesis. What are the likely impurities and how can I remove them?
Answer: The most common impurities in the synthesis of brominated pyridines are regioisomers (e.g., 2,5-dibromopyridine) and incompletely brominated starting materials (e.g., mono-bromo derivatives).[1] The crude product is often a yellow solid or oil, while the pure compound is typically a white solid.[2][3][4]
Two primary methods are effective for purification:
-
Recrystallization: This is effective for removing minor impurities. N-hexane is a commonly cited solvent for recrystallizing various dibromo-pyridine derivatives to yield a pure white product.[5][3]
-
Silica Gel Column Chromatography: This is the preferred method for separating compounds with different polarities, such as the desired product from starting materials or isomeric byproducts.[6][7] Eluent systems like petroleum ether/EtOAc or dichloromethane/hexane are often used.[2][7]
Question: I'm experiencing very low yields after my purification step. What can I do to improve it?
Answer: Low yield is a common problem that can be addressed by optimizing your purification technique.
-
During Recrystallization: Avoid using an excessive amount of solvent, as your product will remain in the solution even after cooling, thus reducing the recovered yield.[8] Use the minimum amount of hot solvent required to fully dissolve the crude product. Also, ensure the cooling process is slow to maximize crystal formation; rapid cooling can lead to smaller, less pure crystals and lower recovery.[8]
-
During Column Chromatography: Ensure the chosen eluent system provides good separation (Rf value of ~0.3-0.4 for the target compound on TLC). If the compound streaks or does not move from the baseline, the eluent is not polar enough. If it runs with the solvent front, the eluent is too polar. Pyridine-based compounds can sometimes interact strongly with the acidic silica gel, leading to streaking or irreversible binding.[9] In such cases, consider adding a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the silica surface.
Question: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid.
-
Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level.
-
Solution 2: Slow Cooling. Allow the flask to cool very slowly to room temperature, and then transfer it to an ice bath. Slow cooling encourages the formation of well-defined crystals.[8]
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Question: My pyridine derivative is streaking badly on the silica gel column. What is causing this and how can I prevent it?
Answer: Streaking of amine-containing compounds like pyridines on silica gel is typically caused by strong acidic-basic interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface.[10]
-
Solution 1: Add a Basic Modifier. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent system. This neutralizes the acidic sites on the silica, preventing strong adsorption and allowing your compound to elute in sharp bands.
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina, which can be more suitable for basic compounds.[10]
-
Solution 3: Check Sample Purity. An overloaded or impure sample can also cause streaking. Ensure your sample is adequately dissolved in a minimal amount of solvent before loading it onto the column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system in column chromatography for a this compound derivative? A good starting point is a non-polar solvent with a more polar co-solvent, such as a mixture of hexane (or petroleum ether) and ethyl acetate.[2][7] You should first perform thin-layer chromatography (TLC) with various ratios of these solvents to find a system that gives your target compound an Rf value between 0.3 and 0.4 for optimal separation.[6]
Q2: How do I choose the right solvent for recrystallization? The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble when heated.[8] For many dibromo-pyridine derivatives, non-polar solvents like n-hexane have been shown to be effective.[5][3] You may need to test a range of solvents (e.g., ethanol, methanol, toluene, ethyl acetate) or solvent mixtures to find the optimal system for your specific derivative.
Q3: My purified product is still slightly yellow. Does this indicate impurity? Often, yes. While some compounds are inherently colored, many organic compounds appear colored due to minor, highly conjugated impurities. If the crude product is described as yellow and the pure product as white, a persistent yellow tint suggests the presence of residual impurities.[2][5] Further purification by a secondary method (e.g., chromatography after recrystallization) or treatment with activated carbon during recrystallization may be necessary.
Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
This protocol is based on methods cited for purifying dibromo-pyridine derivatives.[5][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., n-hexane) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Silica Gel Column Chromatography Procedure
This protocol is a standard method for purifying organic compounds.[2][6][7]
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica.[6][10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a volatile solvent (like dichloromethane). Carefully add this solution to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[4]
-
Monitoring: Monitor the fractions being collected using TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Purification Data Summary
The following table summarizes purification data for various this compound derivatives cited in the literature.
| Compound | Purification Method | Solvent/Eluent System | Yield | Purity (Content) | Reference |
| 3,5-Dibromo-4-aminopyridine | Recrystallization | n-Hexane | 89.6% | 97.8% | [5] |
| 3,5-Dibromo-4-iodopyridine | Recrystallization | n-Hexane | 65-83% | 95-99% | [3] |
| 3,5-Dibromo-4-iodopyridine | Recrystallization | n-Hexane | 73.0% | 98.5% | [5] |
| 3,5-Dibromo-4-methylpyridine | Column Chromatography | Petroleum ether / Ethyl acetate (97.5 / 2.5) | - | - | [2] |
| 3,5-Dibromo-2-pyrone | Column Chromatography | Dichloromethane / Hexane (2:3) | 51-53% | >99% | [7] |
Visualized Workflows and Logic
The following diagrams illustrate key workflows and troubleshooting logic for the purification process.
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting guide for when a compound "oils out" during recrystallization.
Caption: Troubleshooting guide for column chromatography of pyridine derivatives.
References
- 1. heteroletters.org [heteroletters.org]
- 2. 3,5-Dibromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Overcoming the Low Reactivity of 3,5-Dibromo-4-pyridinol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3,5-Dibromo-4-pyridinol in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The low reactivity of this compound stems from a combination of electronic and structural factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, the electron-donating character of the hydroxyl group and the inherent electron-rich nature of the pyridine ring can make the oxidative addition step of the catalytic cycle, particularly for electron-rich aryl bromides, less favorable.[2]
Q2: What are the most common side reactions observed when working with this compound?
A2: Common side reactions include hydrodehalogenation (reduction of the C-Br bond), homocoupling of the boronic acid (in Suzuki reactions), and catalyst decomposition at elevated temperatures.[1] Careful control of reaction conditions and rigorous degassing of the reaction mixture are crucial to minimize these undesired pathways.
Q3: Can the hydroxyl group of this compound interfere with the reaction?
A3: Yes, the acidic proton of the hydroxyl group can interfere with certain bases and organometallic reagents. It is often beneficial to protect the hydroxyl group as an ether (e.g., methoxy or benzyloxy) or to use a base that is compatible with the free hydroxyl group, such as K₃PO₄ or Cs₂CO₃.
Q4: Which palladium catalysts and ligands are most effective for cross-coupling reactions with this substrate?
A4: For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands are highly recommended.[3] Ligands such as SPhos, XPhos, and RuPhos, in combination with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, have shown success in similar systems by promoting the oxidative addition step and stabilizing the active catalytic species.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion to the desired biaryl product.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Catalyst Inhibition/Deactivation | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Increase catalyst loading (from 1-2 mol% to 3-5 mol%). | These ligands can shield the palladium center from coordination with the pyridine nitrogen and enhance the rate of oxidative addition.[1] |
| Ineffective Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. Ensure the base is finely powdered and anhydrous. | The choice of base is critical for the activation of the boronic acid and can significantly impact the reaction rate.[1] K₃PO₄ is often effective in challenging couplings.[5] |
| Protodeboronation of Boronic Acid | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the reaction mixture is thoroughly degassed. Use anhydrous solvents. | This side reaction consumes the boronic acid and reduces the yield. Minimizing water and oxygen content is crucial.[1] |
| Poor Solubility of Reagents | Use a solvent system that ensures the solubility of all components, such as 1,4-dioxane/water or toluene/water mixtures. | Proper solubility is essential for efficient reaction kinetics. |
Buchwald-Hartwig Amination
Issue: Failure to form the desired C-N bond.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Suboptimal Catalyst-Ligand System | Employ a pre-catalyst like XPhos Pd G2 or G3. Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos). | These advanced catalyst systems are designed for challenging substrates and can overcome catalyst deactivation.[4] |
| Incorrect Base Selection | For less acidic amines, a stronger base like NaOtBu or LHMDS may be necessary. Ensure the base is fresh and handled under inert conditions. | The basicity of the amine coupling partner dictates the required strength of the external base for efficient deprotonation in the catalytic cycle.[4] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature, typically in the range of 80-110 °C. | Many Buchwald-Hartwig aminations require thermal energy to proceed at a reasonable rate.[6] |
| Oxygen Contamination | Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox. | The active Pd(0) catalyst is susceptible to oxidation, which leads to catalyst deactivation.[4] |
Sonogashira Coupling
Issue: Low yield of the alkynylated pyridine.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Ineffective Catalyst System | Ensure the use of both a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). | The Sonogashira reaction typically relies on a dual catalytic system for efficient coupling.[7] |
| Homocoupling of the Alkyne (Glaser coupling) | Perform the reaction under strictly anaerobic conditions. Use an excess of the amine base. | Oxygen promotes the undesired homocoupling of the terminal alkyne. |
| Inappropriate Base | Use a suitable amine base such as triethylamine (TEA) or diisopropylamine (DIPA). | The amine base acts as both a base and a solvent in many cases, and its choice can influence the reaction outcome.[8] |
| Low Reactivity of the Bromide | Consider converting the bromide to the more reactive iodide derivative if feasible. | Aryl iodides are generally more reactive than aryl bromides in the oxidative addition step of the Sonogashira coupling.[7] |
Quantitative Data Summary
The following tables provide representative reaction conditions for cross-coupling reactions of this compound, based on typical parameters for similar challenging bromopyridine substrates. Note: These are starting points for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 110 | 18 | 68 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 24 | 45 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 85 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 90 | 20 | 78 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH | 80 | 24 | 81 |
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | CuI (5) | TEA | THF | 60 | 8 | 70 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | Toluene | 80 | 12 | 65 |
| 3 | Pd(OAc)₂ (2.5) | CuI (5) | TEA | DMF | 70 | 10 | 68 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at the appropriate temperature (e.g., 100 °C).
-
Monitoring: Periodically check the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 3,5-Dibromo-4-pyridinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 3,5-Dibromo-4-pyridinol. The inherent electronic properties and the presence of a coordinating pyridinolic nitrogen present unique challenges in achieving high yields and selectivity. This guide offers practical solutions and detailed methodologies for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge stems from the pyridine nitrogen, which can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst deactivation or the formation of inactive complexes, thereby slowing down or halting the catalytic cycle. Additionally, the electron-rich nature of the 4-pyridinol ring can make oxidative addition, the first step in many cross-coupling catalytic cycles, more difficult compared to electron-deficient systems.
Q2: What are the most common side reactions observed during cross-coupling with this substrate?
A2: Common side reactions include:
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of a debrominated starting material.
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide can occur, leading to undesired symmetrical biaryl products.
-
Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom can occur, leading to mono-brominated or fully de-brominated pyridinol.
Q3: How can I prevent catalyst deactivation when using this compound?
A3: To mitigate catalyst deactivation, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.
-
Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts to ensure the efficient generation of the active Pd(0) species.
-
Reaction Conditions: Carefully optimize the reaction temperature and time. Prolonged heating can sometimes lead to catalyst decomposition.
Q4: Is it necessary to protect the hydroxyl group of this compound before cross-coupling?
A4: While not always mandatory, protection of the hydroxyl group (e.g., as a methoxy or benzyloxy ether) can sometimes be beneficial. The acidic proton of the hydroxyl group can interfere with certain organometallic reagents and bases. O-alkylation can also improve the solubility of the substrate in common organic solvents used for cross-coupling reactions.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition by Pyridine Nitrogen | Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos). Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). |
| Inefficient Oxidative Addition | Change the palladium precursor to a more active one (e.g., a pre-catalyst). Increase the reaction temperature, monitoring for decomposition. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Employ a non-aqueous base like K₃PO₄. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Poor Transmetalation | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the transmetalation step. |
Problem 2: Unselective Mono- vs. Di-substitution
| Possible Cause | Troubleshooting Step |
| Similar Reactivity of the Two Bromine Atoms | Carefully control the stoichiometry of the coupling partner (use close to 1 equivalent for mono-substitution). Lower the reaction temperature to favor mono-substitution. |
| Catalyst System Too Active | Reduce the catalyst loading. Use a less active ligand. |
Problem 3: Formation of Homocoupling Byproducts in Sonogashira Coupling
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Copper-Mediated Alkyne Dimerization (Glaser Coupling) | Consider running the reaction under copper-free conditions. If copper is essential, ensure it is of high purity and used in the correct stoichiometry. |
Experimental Protocols & Data
Suzuki-Miyaura Coupling of a 3,5-Dihalopyridin-4-one Derivative
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a 3,5-dihalopyrin-4-one.
General Procedure:
To a reaction vial is added 3,5-dibromo-4-pyridone (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.). The vial is sealed and purged with an inert gas. A degassed solvent mixture (e.g., 1,4-dioxane/water) is added, and the reaction is heated to the desired temperature (e.g., 80-100 °C) until the starting material is consumed as monitored by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | High |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | Moderate |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | Variable |
Note: Yields are qualitative and based on general observations for bromopyridine substrates. Optimization is crucial for this compound.
Buchwald-Hartwig Amination of a Bromopyridine Derivative
The following is a general procedure adapted from the amination of bromopyridines.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
General Procedure:
A flask is charged with this compound (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.2 eq.). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane) is added, followed by the amine (1.1 eq.). The reaction is heated (e.g., 80-110 °C) until completion. After cooling, the reaction is quenched, and the product is isolated and purified.
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.2) | Toluene | 100 | >90 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 70-85 |
| 3 | PdCl₂(dppf) (5) | - | K₃PO₄ (2) | t-BuOH | 90 | Variable |
Note: Yields are representative for bromopyridine substrates and require optimization for the specific case.
Sonogashira Coupling of a 3,5-Dibromo-4-pyrone
This protocol is based on a closely related substrate, 3,5-dibromo-4-pyrone.
Reaction Scheme:
Caption: Sonogashira coupling of a 3,5-dihalopyrin-4-one.
General Procedure:
To a solution of 3,5-dibromo-4-pyridone (1.0 eq.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2-3 eq.). The terminal alkyne (1.1-1.2 eq.) is then added, and the reaction is stirred at room temperature or gentle heating (e.g., 40-60 °C) until completion. The reaction mixture is then filtered, concentrated, and purified.
Table 3: Conditions for Sonogashira Coupling of a 3,5-Dibromo-4-pyrone Derivative
| Entry | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2) | THF | RT | 85 |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NEt (2) | DMF | 50 | 78 |
Data adapted from reactions on structurally similar 3,5-dibromo-4-pyrones.
Heck Coupling of a 3,5-Dibromopyridine Derivative
The following is a representative procedure for the Heck reaction, adapted from protocols for 3,5-dibromopyridine.
Reaction Scheme:
Caption: Heck coupling of this compound.
General Procedure:
A mixture of this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq.) in a suitable solvent (e.g., DMF, NMP, or toluene) is heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 140 °C. After completion, the reaction is cooled, filtered, and the product is isolated and purified.
Table 4: General Conditions for Heck Coupling of Aryl Bromides
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 120 | Good |
| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | NMP | 140 | Variable |
| 3 | Herrmann's catalyst (1) | - | NaOAc (2) | DMA | 130 | Good |
Note: These are general conditions and will require optimization for this compound.
Catalyst Selection Logic
The choice of catalyst and reaction conditions is critical for a successful cross-coupling reaction with this compound. The following workflow provides a general guideline for catalyst selection and optimization.
Caption: A logical workflow for catalyst selection and optimization.
Technical Support Center: Managing Dehalogenation in Pyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing dehalogenation, a common side reaction encountered during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of pyridine synthesis?
A1: Dehalogenation is an undesired side reaction where a halogen atom on the pyridine ring or its precursors is replaced by a hydrogen atom. This leads to the formation of a dehalogenated byproduct, reducing the yield of the desired halogenated pyridine product and complicating its purification. This issue is particularly prevalent in palladium-catalyzed cross-coupling reactions.[1]
Q2: What are the primary causes of dehalogenation, especially in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, the principal cause of dehalogenation is the formation of palladium-hydride (Pd-H) species.[2] These species can arise from various sources within the reaction mixture, including:
-
Bases: Strong alkoxide bases can generate hydrides.
-
Solvents: Protic solvents like alcohols or even trace amounts of water can act as hydride donors.[2]
-
Reagents: Impurities in reagents, such as boronic acids, can contribute to Pd-H formation.
The Pd-H species can then react with the organopalladium intermediate in a competing pathway to the desired cross-coupling, leading to the dehalogenated product.[3]
Q3: How does the choice of halogen (I, Br, Cl) on the pyridine ring affect the likelihood of dehalogenation?
A3: The propensity for dehalogenation generally follows the order of C-X bond reactivity: I > Br > Cl.[2] Aryl and heteroaryl iodides are most susceptible to this side reaction, while chlorides are the least reactive towards both the desired coupling and the undesired dehalogenation.
Q4: Are certain pyridine substrates more prone to dehalogenation?
A4: Yes, electron-deficient halopyridines are particularly susceptible to dehalogenation. The position of the halogen on the pyridine ring also plays a role, with halogens at the 2- and 4-positions being generally more reactive and, in some cases, more prone to dehalogenation.[4]
Q5: Can dehalogenation occur in pyridine synthesis methods other than cross-coupling reactions?
A5: Yes, dehalogenation can be a side reaction in other synthetic routes. For instance, during the formation of Grignard reagents from halopyridines, if the reaction with magnesium is not initiated properly or if there is an excess of reactive magnesium, side reactions including dehalogenation can occur.[5] Similarly, during lithiation of halopyridines, dehalogenation can compete with the desired metal-halogen exchange or deprotonation.[6]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Negishi, Stille)
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of the corresponding pyridine (without the halogen) in the crude reaction mixture, as detected by GC-MS, LC-MS, or NMR.[7]
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand Choice | Switch to bulkier, more electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. For some applications, N-heterocyclic carbene (NHC) ligands can also be effective.[2] | Bulky, electron-rich ligands accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway. |
| Strong Base | Replace strong alkoxide bases (e.g., NaOtBu, KOtBu) with weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Weaker, non-nucleophilic bases are less likely to generate palladium-hydride species that lead to dehalogenation.[1] |
| Protic or Inappropriate Solvent | Use anhydrous, aprotic solvents such as toluene, dioxane, or THF. Ensure solvents are properly dried and degassed.[2][8] | Protic solvents (e.g., alcohols) and water can act as hydride sources. Some solvents like DMF can also promote dehalogenation, especially at higher temperatures.[8] |
| High Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor dehalogenation. Running the reaction at the lowest effective temperature is advisable. | Lowering the temperature can sometimes suppress the dehalogenation side reaction without significantly impacting the desired coupling.[9] |
| Presence of Water | Ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[10] | Water is a common source of protons and can lead to the formation of Pd-H species, promoting dehalogenation. |
Issue 2: Dehalogenation during Grignard Reagent Formation with Halopyridines
Symptoms:
-
Low yield of the desired Grignard reagent and subsequent products.
-
Formation of pyridine as a byproduct.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Over-activation of Magnesium | Use magnesium turnings with moderate activation. Avoid overly fine magnesium powder which can be too reactive. | Highly reactive magnesium can lead to side reactions, including dehalogenation. |
| High Reaction Temperature | Maintain a gentle reflux during the initial stages of the reaction. Avoid excessive heating. | High temperatures can promote side reactions.[5] |
| Slow Addition of Halopyridine | Add the halopyridine dropwise to the magnesium suspension to maintain a low concentration of the halide. | Slow addition helps to control the exothermic reaction and minimize side reactions. |
| Presence of Moisture | Use flame-dried glassware and anhydrous ether (diethyl ether or THF) as the solvent.[5] | Grignard reagents are extremely sensitive to moisture, which will quench the reagent and can lead to dehalogenation.[11] |
Issue 3: Dehalogenation during Lithiation of Halopyridines
Symptoms:
-
Formation of pyridine or a partially dehalogenated pyridine as a major byproduct.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Incorrect Lithiating Agent | For regioselective lithiation without dehalogenation, consider using specific reagents like BuLi-LiDMAE for C-6 lithiation of 2-chloropyridine.[12] | The choice of lithiating agent and additives can significantly influence the regioselectivity and prevent undesired side reactions. |
| Temperature Control | Maintain a very low temperature (typically -78 °C or lower) during the lithiation and subsequent quenching with an electrophile. | Low temperatures are crucial to prevent premature elimination or decomposition of the lithiated intermediate, which can lead to dehalogenation. |
| Reaction Time | Keep the reaction time for the lithiation step as short as possible before adding the electrophile. | Prolonged reaction times at higher temperatures can increase the likelihood of side reactions. |
Data Presentation
Table 1: Effect of Ligand on Dehalogenation in Suzuki-Miyaura Coupling of Aryl Halides
| Ligand | Substrate | Product Yield (%) | Dehalogenation (%) |
| PPh₃ | 4-Bromotoluene | 75 | 15 |
| P(t-Bu)₃ | 4-Bromotoluene | 85 | 8 |
| XPhos | 4-Bromotoluene | 95 | <2 |
| SPhos | 2-Chloropyridine | 92 | 3 |
| RuPhos | 2-Chloropyridine | 94 | <2 |
Note: Data is illustrative and compiled from general trends reported in the literature. Actual results may vary depending on specific reaction conditions.
Table 2: Effect of Base on Dehalogenation in Buchwald-Hartwig Amination of 2-Bromopyridines
| Base | Product Yield (%) | Dehalogenation (%) |
| NaOtBu | 88 | 10 |
| KOtBu | 92 | 7 |
| K₃PO₄ | 85 | 4 |
| Cs₂CO₃ | 82 | 5 |
Note: Data is illustrative and based on general findings in cross-coupling chemistry.[9][13]
Table 3: Effect of Solvent on Dehalogenation in Stille Coupling
| Solvent | Product Yield (%) | Dehalogenation (%) |
| Dioxane | ~30 | Significant |
| DMF | Moderate | Significant |
| Toluene | Improved | Minimal |
Note: Based on anecdotal evidence and general observations in cross-coupling reactions.[8]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Bromopyridine with Minimized Dehalogenation
Reagents and Materials:
-
2-Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.033 mmol, 3.3 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Argon or Nitrogen atmosphere
-
Oven-dried Schlenk tube
Procedure:
-
In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add the 2-bromopyridine and the arylboronic acid to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine
Reagents and Materials:
-
2-Chloropyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Argon or Nitrogen atmosphere
-
Oven-dried reaction vessel
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂, RuPhos, and NaOtBu.
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add the 2-chloropyridine and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue via column chromatography.
Visualizations
Caption: Troubleshooting Decision Tree for Dehalogenation.
Caption: Experimental Workflow for Minimizing Dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Arylation of 4-Pyridones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of 4-pyridones.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of 4-pyridones, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or No Conversion of Starting Materials
Q1: I am not observing any product formation in my N-arylation reaction. What are the potential causes and how can I troubleshoot this?
A1: Failure to form the desired N-aryl-4-pyridone can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The palladium or copper catalyst is crucial. Ensure you are using a reliable catalyst source and that it is active. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, using a pre-catalyst can be beneficial as they are often easier to activate.[1][2]
-
Ligand Selection: The choice of ligand is critical and highly dependent on the specific substrates. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often effective.[1] Consider screening different ligands to find the optimal one for your substrate combination.
-
Reaction Conditions:
-
Temperature: Many N-arylation reactions, particularly Buchwald-Hartwig, require elevated temperatures, typically in the range of 80-110 °C.[1][3] If the temperature is too low, the reaction may not proceed.
-
Solvent: Toluene and dioxane are common solvents for these reactions.[1] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[1]
-
Base: A strong, non-nucleophilic base is often required. The choice of base can significantly impact the reaction outcome.
-
Issue 2: Low Yield and Formation of Side Products
Q2: My reaction is producing the desired N-arylated product, but the yield is very low. How can I improve it?
A2: Low yields can often be addressed by optimizing the reaction parameters. Refer to the data tables below for guidance on selecting the optimal combination of catalyst, ligand, base, and solvent. Key factors to consider are:
-
Catalyst and Ligand Combination: The interplay between the palladium source and the phosphine ligand is a key determinant of catalytic activity. For instance, in some systems, the combination of Pd(OAc)₂ with ligands like Xantphos or BINAP has been shown to be effective.[3]
-
Base Selection: The choice of base can influence reaction rates and yields. Bases like Cs₂CO₃ and K₃PO₄ are frequently used and can lead to high yields depending on the ligand and substrate.[3]
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within a reasonable range of 70-115°C) can sometimes lead to higher conversion and improved yields.[3] Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal reaction time.[1]
Q3: I am observing the formation of a significant amount of O-arylated side product. How can I improve the selectivity for N-arylation?
A3: The competition between N- and O-arylation is a common challenge due to the ambident nucleophilic nature of 4-pyridones.[1] Several strategies can be employed to favor N-arylation:
-
Catalyst System: Copper-based systems, such as those using CuI, have been reported to show high chemoselectivity for N-arylation, particularly with aryl iodides.[1]
-
Metal-Free Conditions: Under certain metal-free conditions using diaryliodonium salts, the selectivity can be tuned by the choice of base and solvent. For example, using N,N-diethylaniline as a base in fluorobenzene has been shown to favor N-arylation.[1][4]
-
Ligand Choice: The steric and electronic properties of the ligand can influence the regioselectivity of the arylation.
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for the N-arylation of 4-pyridones?
A4: The most prominent methods are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions like the Ullmann condensation.[5] The Buchwald-Hartwig reaction is often favored due to its versatility and tolerance of a wide range of functional groups under relatively mild conditions.[5]
Q5: How do I choose the right starting materials for a Buchwald-Hartwig N-arylation of a 4-pyridone?
A5: Typically, the reaction involves coupling a 4-pyridone with an aryl halide (e.g., aryl bromide or iodide).[1] The reactivity of aryl halides generally follows the trend I > Br > Cl.[5]
Q6: What is a general starting point for optimizing reaction conditions?
A6: A good starting point for a Buchwald-Hartwig reaction would be to use a palladium pre-catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos), a strong non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu), in an anhydrous, degassed solvent like toluene or dioxane, at a temperature between 80-110 °C.[1][3]
Q7: Are there any alternatives to metal-catalyzed N-arylation?
A7: Yes, metal-free approaches have been developed. One such method involves the use of diaryliodonium salts, where the choice of base and solvent can control the selectivity between N- and O-arylation.[1][4]
Data Presentation
Table 1: Summary of Optimized Conditions for Buchwald-Hartwig N-Arylation
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | TTBP-HBF₄ | K₃PO₄ | Eucalyptol | 110 | Good | [3] |
| Pd(OAc)₂ | TTBP-HBF₄ | Cs₂CO₃ | Eucalyptol | 110 | High | [3] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Eucalyptol | 110 | High | [3] |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | Eucalyptol | 110 | Improved | [3] |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Eucalyptol | 110 | Best | [3] |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene/Dioxane | 80-110 | - | [1] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene/Dioxane | 80-110 | - | [1] |
Table 2: Base-Dependent Selectivity in Metal-Free N- vs. O-Arylation of Pyridones with Diaryliodonium Salts
| Base | Solvent | Predominant Product | Reference |
| N,N-diethylaniline | Fluorobenzene | N-arylated | [1][4] |
| Quinolone | Chlorobenzene | O-arylated | [4] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 4-Pyridone [1]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 4-pyridone (1.0 mmol), aryl halide (1.2 mmol), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Addition of Base: Add a strong, non-nucleophilic base (e.g., Cs₂CO₃, 2.0 mmol).
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Caption: Troubleshooting logic for N-arylation of 4-pyridones.
References
Technical Support Center: Troubleshooting Homocoupling in Pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in palladium-catalyzed cross-coupling reactions involving pyridine moieties.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of pyridine cross-coupling reactions, and why is it a problem?
A1: Homocoupling is a significant side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the undesired coupling of two identical pyridine-boronic acid or ester molecules to form a symmetrical bipyridine byproduct. This side reaction is problematic as it consumes the starting material and catalyst, which reduces the yield of the desired cross-coupled product. Furthermore, the resulting homocoupled byproduct often has similar physicochemical properties to the target molecule, making purification challenging.[1]
Q2: What are the primary causes of homocoupling in pyridine Suzuki-Miyaura reactions?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the pyridine boronic acid to generate the homocoupled product and regenerate Pd(0), thus entering a catalytic cycle for this unwanted reaction.[2][3][4] Using a Pd(II) precatalyst without ensuring its efficient reduction to the active Pd(0) state can also lead to an increased concentration of Pd(II) and, consequently, more homocoupling.[2]
Q3: My reaction with a pyridine substrate is showing significant homocoupling. What are the first troubleshooting steps I should take?
A3: The most critical first step is to ensure the rigorous exclusion of oxygen from your reaction. This can be achieved by thoroughly degassing all solvents and the reaction mixture. Common techniques include sparging with an inert gas like argon or nitrogen, or performing several freeze-pump-thaw cycles. Additionally, ensuring your reaction is conducted under a positive pressure of an inert atmosphere is crucial.[2][5]
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Yes, the choice and handling of the palladium source are critical. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst that requires in-situ reduction. If a Pd(II) precatalyst is used, ensuring conditions are optimal for its rapid reduction to Pd(0) is key. The addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly interfering with the desired catalytic cycle.[2]
Q5: How do ligands and bases affect homocoupling in pyridine coupling reactions?
A5: The choice of ligand and base can significantly impact the reaction's outcome. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and minimize side reactions. The base is crucial for the transmetalation step, but a very strong base can sometimes promote side reactions like protodeboronation, which can indirectly affect the overall reaction efficiency. Screening different bases may be necessary to find the optimal balance for your specific substrates. For instance, K₂CO₃ has been shown to be effective in reducing homocoupling in certain systems.[6]
Q6: Are there any procedural modifications I can make to my experiment to minimize homocoupling?
A6: Several procedural adjustments can be beneficial. The slow addition of the pyridine boronic acid or ester to the reaction mixture can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[1][5] Using a slight excess of the aryl halide partner can also help to drive the reaction towards the desired cross-coupling pathway.[5]
Quantitative Data on Reaction Conditions
The following tables summarize reaction conditions from various studies, illustrating the impact of different catalysts, ligands, and bases on the yield of Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. Note that the extent of homocoupling is not always explicitly quantified in the literature; however, high yields of the cross-coupled product generally indicate successful suppression of side reactions.
Table 1: Effect of Catalyst and Ligand on the Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Entry | Pyridine Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 8 | 86 |
| 2 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 69 |
| 3 | 2-Bromopyridine | 3,5-bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | 1 (3) | KF | 1,4-Dioxane | 110 | - | 82 |
| 4 | 2-Bromopyridine | 4-Anisylboronic acid | Pd₂(dba)₃ (1.5) | 1 (3) | KF | 1,4-Dioxane | 110 | - | 74 |
Table 2: Influence of Base and Other Additives on Suppressing Homocoupling
| Entry | Reaction | Catalyst System | Additive | Key Observation |
| 1 | Suzuki Coupling | Pd(OAc)₂ | Potassium Formate | Nearly complete exclusion of homocoupling dimer.[2] |
| 2 | Suzuki Coupling | Pd/C | - | Lower levels of homocoupling compared to Pd(OAc)₂ under similar conditions.[2] |
| 3 | Suzuki Coupling of fluorinated arenes | Pd₂(dba)₃ with various phosphine ligands | K₂CO₃ | Identified as the optimal base for reducing homocoupling.[6] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Pyridine Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for specific substrates and reaction scales.
Materials:
-
Pyridine halide (1.0 equiv)
-
Aryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware, oven-dried and cooled under inert gas
Procedure:
-
Solvent Degassing: Thoroughly degas the chosen solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. For more sensitive reactions, perform three freeze-pump-thaw cycles.
-
Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the pyridine halide, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the flask via syringe or cannula.
-
Reagent Addition: In a separate flask, dissolve the boronic acid or ester in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Workflow for Pyridine Homocoupling
The following diagram outlines a logical workflow for troubleshooting and mitigating homocoupling in pyridine cross-coupling reactions.
Caption: A troubleshooting decision tree for addressing homocoupling in pyridine reactions.
Proposed Mechanism for Oxygen-Mediated Homocoupling of Pyridine Boronic Acids
The following diagram illustrates a plausible catalytic cycle for the undesired homocoupling of pyridine boronic acids, which is often initiated by the oxidation of the active Pd(0) catalyst by molecular oxygen.
Caption: Catalytic cycle for the palladium-catalyzed homocoupling of pyridine boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Byproduct Formation in Pyridine Synthesis
Welcome to the Technical Support Center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of byproduct formation in common pyridine synthesis methodologies.
Section 1: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a widely used method for the preparation of dihydropyridines and pyridines. However, the classical approach can be associated with long reaction times and the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Hantzsch pyridine synthesis?
A1: The most common byproduct is the unoxidized 1,4-dihydropyridine intermediate. If the subsequent oxidation step is incomplete, a mixture of the dihydropyridine and the desired pyridine will be obtained. Other potential byproducts can arise from side reactions of the starting materials, such as the self-condensation of the β-ketoester. In unsymmetrical Hantzsch reactions, the incorrect order of reagent addition can lead to the formation of undesired intermediates, such as tricyclic pyrans.
Q2: How can I improve the yield and minimize byproducts in my Hantzsch synthesis?
A2: Optimizing reaction conditions is key. Modern approaches often provide higher yields and cleaner reaction profiles compared to traditional methods.[1] Consider employing green chemistry techniques such as using aqueous media, microwave irradiation, or solvent-free conditions with appropriate catalysts. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to significantly increase yields.
Troubleshooting Guide
Issue: Low yield of the desired pyridine product.
This is a common problem in the Hantzsch synthesis and can be attributed to several factors.
-
Incomplete Oxidation: The dihydropyridine intermediate may not be fully oxidized to the pyridine.
-
Solution: Ensure an adequate amount of a suitable oxidizing agent is used. Common oxidizing agents include nitric acid, potassium permanganate, or iodine. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm complete conversion.
-
-
Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient and lead to longer reaction times and lower yields.
-
Solution: Explore alternative, more efficient protocols. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures have also been shown to be effective.
-
Quantitative Comparison of Hantzsch Synthesis Conditions
| Catalyst/Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| Refluxing Ethanol (Conventional) | ~78 | Several hours | Often low to moderate | [1] |
| p-Toluenesulfonic acid (PTSA) / Aqueous Micelles (Ultrasonic Irradiation) | Room Temperature | 1.5 - 2.5 hours | >90 | N/A |
| γ-Al2O3 nanoparticles (Solvent-free) | 90 | 5 - 25 minutes | up to 95 | [2] |
| Glycine-HCl buffer (pH 2.2) | 70-75 | 6 hours | 92 | [3][4] |
| Microwave Irradiation | Varies | 2 - 10 minutes | Often >90 | [1] |
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source such as ammonium acetate (1.5 mmol).
-
Solvent: Add a minimal amount of a suitable solvent like ethanol or operate under solvent-free conditions if the reactants are liquids.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 2-10 minutes).
-
Oxidation: If the dihydropyridine is the isolated product, a subsequent oxidation step will be required. This can often be performed in the same pot by adding an oxidizing agent and continuing the reaction.
-
Work-up and Purification: After cooling, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Reaction Pathway and Byproduct Formation in Hantzsch Synthesis
Caption: General mechanism of the Hantzsch pyridine synthesis and potential byproduct pathways.
Section 2: Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a versatile method for producing 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound. While effective, side reactions can impact the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the Guareschi-Thorpe synthesis?
A1: The most common side reaction is the hydrolysis of the nitrile group in the starting material (cyanoacetamide or a substituted cyanopyridine intermediate) to a carboxylic acid or amide, especially under harsh acidic or basic conditions. Polymerization of the cyanopyridine product can also occur, particularly at elevated temperatures.
Q2: How can I prevent the hydrolysis of the nitrile group?
A2: Careful control of the reaction pH is crucial. Using a buffered system can help maintain a neutral or near-neutral pH. An advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a buffer, leading to high yields with minimal side reactions.[5] Employing anhydrous organic solvents can also significantly reduce the extent of hydrolysis.[5]
Troubleshooting Guide
Issue: Low yield and presence of a polar impurity.
This often indicates the hydrolysis of the nitrile functionality.
-
Reaction Conditions: The use of strong acids or bases, or prolonged reaction times in aqueous media, can promote hydrolysis.
-
Solution: Switch to a milder, buffered reaction system. The use of ammonium carbonate in a water/ethanol mixture at 80°C has been shown to be highly effective, often leading to the precipitation of the pure product from the reaction mixture.[6]
-
Quantitative Comparison of Guareschi-Thorpe Synthesis Conditions
| Nitrogen Source | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Ammonium Acetate | Water | 80 | 24 | 68 | [6] |
| Ammonium Carbonate | Water/Ethanol (1:1) | 80 | 3 | 96 | [6][7] |
| Ammonium Carbonate | Water | 80 | 5 | 92 | [6][7] |
Experimental Protocol: Modified Guareschi-Thorpe Synthesis
This protocol is adapted from an advanced, high-yield procedure.[6][7]
-
Reactant Mixture: In a sealed vessel, combine the 1,3-dicarbonyl compound (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Solvent: Add a mixture of water and ethanol (1:1, 2 mL).
-
Reaction: Heat the mixture with stirring at 80°C.
-
Monitoring and Isolation: Monitor the reaction progress by TLC. The product often precipitates from the reaction mixture upon formation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold water and dry to obtain the pure 2-pyridone.
Guareschi-Thorpe Synthesis: Main Reaction vs. Hydrolysis
Caption: Simplified schematic of the Guareschi-Thorpe synthesis, highlighting the desired pathway versus the hydrolysis side reaction.
Section 3: Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a route to substituted pyridines from enamines and ethynylketones. The classical two-step procedure can be cumbersome and require high temperatures, which can lead to byproduct formation.
Frequently Asked questions (FAQs)
Q1: What are the main challenges and byproducts in the Bohlmann-Rahtz synthesis?
A1: The primary challenges are the often harsh conditions (high temperatures) required for the cyclodehydration step in the traditional two-step process, which can lead to decomposition of starting materials or products.[8] Some starting materials, such as enamines with tert-butyl ester or cyano groups, are sensitive to acidic conditions and may decompose.[8] Byproducts can arise from the polymerization of the reactive intermediates or starting materials.
Q2: How can I improve the efficiency and reduce byproducts in the Bohlmann-Rahtz synthesis?
A2: Modern one-pot modifications of the Bohlmann-Rahtz synthesis using acid catalysis can significantly improve efficiency and reduce the required reaction temperature.[8] Catalysts such as acetic acid or Amberlyst-15 ion exchange resin can facilitate the reaction at much milder temperatures (e.g., 50°C).[9] For acid-sensitive substrates, performing the reaction under acid-free conditions in ethanol can be a good alternative.[8]
Troubleshooting Guide
Issue: Low yield in the Bohlmann-Rahtz synthesis.
This can be due to a variety of factors, from inefficient reaction conditions to starting material decomposition.
-
High Reaction Temperature: The high temperatures of the classical method can lead to degradation.
-
Solution: Employ a one-pot method with an acid catalyst like acetic acid or Amberlyst-15 to lower the reaction temperature.[9]
-
-
Acid-Sensitive Substrates: Your starting enamine may be decomposing under acidic conditions.
-
Solution: If you suspect substrate decomposition, try running the reaction under acid-free conditions, for example, in ethanol. For enamines that are difficult to prepare or handle, an in-situ generation approach using ammonium acetate can be effective.[10]
-
Troubleshooting Workflow for Low Yield in Bohlmann-Rahtz Synthesis
Caption: A logical workflow for troubleshooting low yields in the Bohlmann-Rahtz pyridine synthesis.
Section 4: Bönnemann Cyclization
The Bönnemann cyclization is a cobalt-catalyzed [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne to form a pyridine. While atom-economical, this reaction can present challenges in terms of regioselectivity and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the major byproducts in the Bönnemann cyclization?
A1: The most significant byproduct is often benzene, which arises from the cobalt-catalyzed trimerization of the alkyne starting material.[11] This side reaction is in direct competition with the desired pyridine synthesis. When using unsymmetrical alkynes, the formation of regioisomeric pyridine products is a major challenge.[11]
Q2: How can I suppress the formation of benzene and control regioselectivity?
A2: Suppressing benzene formation can be achieved by carefully controlling the reaction conditions. Kinetic studies have suggested that the rate-determining step involves the coordination of the nitrile, and the absence of benzene byproducts can be favored under certain catalytic systems.[9] Controlling regioselectivity with unsymmetrical alkynes is more challenging and often results in mixtures of isomers.[11] The choice of the cobalt catalyst and its ligands can influence the regioselectivity, with bulkier ligands sometimes favoring the formation of the less sterically hindered product. Using diynes instead of two separate alkyne molecules can circumvent the issue of regioselectivity.[11]
Troubleshooting Guide
Issue: Significant formation of benzene as a byproduct.
This indicates that the trimerization of the alkyne is outcompeting the cycloaddition with the nitrile.
-
Reaction Conditions: The catalyst system and reactant concentrations can influence the relative rates of the two competing reactions.
-
Solution: Varying the cobalt catalyst and ligands may alter the selectivity. Additionally, adjusting the stoichiometry of the reactants, for instance by using an excess of the nitrile, may favor the pyridine formation pathway.
-
Bönnemann Cyclization: Desired Reaction vs. Benzene Formation
Caption: Competing reaction pathways in the Bönnemann cyclization leading to the desired pyridine or the benzene byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. baranlab.org [baranlab.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dibromo-4-pyridinol and 3,5-Dichloro-4-pyridinol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity of Halogenated Pyridines
The reactivity of halogenated pyridines is a critical consideration in the synthesis of complex molecules for pharmaceuticals and materials science. The carbon-halogen bond serves as a key handle for functionalization, most notably in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The nature of the halogen atom significantly influences the rate and efficiency of these transformations.
In general, for palladium-catalyzed reactions, the reactivity of aryl halides follows the trend of bond dissociation energy: C-I > C-Br > C-Cl. This is primarily attributed to the oxidative addition step in the catalytic cycle, which is often rate-determining and proceeds more readily with weaker carbon-halogen bonds.
Comparative Reactivity Analysis
Based on the general principles of cross-coupling reactions, 3,5-Dibromo-4-pyridinol is expected to be more reactive than 3,5-Dichloro-4-pyridinol . The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, facilitating a more rapid oxidative addition to the palladium(0) catalyst. This difference in reactivity can be leveraged for selective functionalization in molecules containing both bromine and chlorine substituents.
Data Presentation: Inferred Reactivity in Cross-Coupling Reactions
The following table summarizes the expected relative reactivity and typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions. The yields are hypothetical and intended to illustrate the expected trend.
| Reaction Type | Substrate | Relative Reactivity | Typical Catalyst/Ligand | Typical Base | Expected Yield (Illustrative) |
| Suzuki-Miyaura Coupling | This compound | Higher | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Good to Excellent |
| 3,5-Dichloro-4-pyridinol | Lower | Pd₂(dba)₃ / XPhos, RuPhos | K₃PO₄, NaOtBu | Moderate to Good | |
| Buchwald-Hartwig Amination | This compound | Higher | Pd₂(dba)₃ / BINAP | NaOtBu | Good to Excellent |
| 3,5-Dichloro-4-pyridinol | Lower | Pd₂(dba)₃ / BrettPhos | NaOtBu, LHMDS | Moderate to Good |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for this compound and 3,5-Dichloro-4-pyridinol. Optimization of reaction conditions is often necessary for specific substrates.
Suzuki-Miyaura Coupling of a 3,5-Dihalopyridinol (General Protocol)
Materials:
-
3,5-Dihalo-4-pyridinol (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
Procedure:
-
To a Schlenk flask, add the 3,5-dihalo-4-pyridinol, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture at 80-100 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of a 3,5-Dihalopyridinol (General Protocol)
Materials:
-
3,5-Dihalo-4-pyridinol (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., BINAP, XPhos, 0.04 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the 3,5-dihalo-4-pyridinol and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a palladium-catalyzed Buchwald-Hartwig amination.
Conclusion
In palladium-catalyzed cross-coupling reactions, this compound is anticipated to exhibit greater reactivity than its dichloro counterpart due to the lower bond dissociation energy of the C-Br bond. This allows for milder reaction conditions and potentially higher yields for the brominated substrate. For reactions involving the less reactive 3,5-dichloro-4-pyridinol, the use of more active catalyst systems, often employing bulky electron-rich phosphine ligands, is generally required to achieve efficient conversion. The choice of substrate should therefore be guided by the desired reactivity and the specific synthetic strategy. Direct experimental comparison under standardized conditions would be invaluable to precisely quantify the reactivity differences between these two important building blocks.
A Comparative Guide to the NMR Analysis of 3,5-Dibromo-4-pyridinol and Its N- and O-Alkylation Products
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,5-Dibromo-4-pyridinol and its potential N-alkylation and O-alkylation reaction products. Due to the limited availability of directly published NMR data for this compound, this guide utilizes data from structurally analogous compounds to draw objective comparisons. The information presented is intended for researchers, scientists, and drug development professionals working with substituted pyridines.
Introduction to the Reactivity of this compound
This compound exists in tautomeric equilibrium with its 4-pyridone form, 3,5-Dibromo-4(1H)-pyridone. This duality in its chemical nature allows for reactivity at both the nitrogen and oxygen atoms. Alkylation reactions, for instance, can lead to either N-alkylation, yielding a 1-alkyl-3,5-dibromo-4-pyridone, or O-alkylation, resulting in a 4-alkoxy-3,5-dibromopyridine. The specific reaction product often depends on the reaction conditions such as the choice of solvent, base, and alkylating agent. Distinguishing between these isomeric products is crucial, and NMR spectroscopy is the primary analytical tool for this purpose.
Comparative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its hypothetical N-methyl and O-methyl derivatives. The data is compiled by comparing with known values for similar substituted pyridines and pyridones.
| Compound | Structure | Position | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) |
| This compound | ![]() | H-2, H-6 | ~8.4 - 8.6 | C-2, C-6: ~140 - 142 |
| NH | Broad, ~11-13 | C-3, C-5: ~108 - 110 | ||
| C-4: ~175 - 178 (C=O) | ||||
| 1-Methyl-3,5-dibromo-4-pyridone | ![]() | H-2, H-6 | ~8.2 - 8.4 | C-2, C-6: ~140 - 142 |
| (N-Alkylation Product) | N-CH₃ | ~3.5 - 3.7 | C-3, C-5: ~110 - 112 | |
| C-4: ~174 - 177 (C=O) | ||||
| N-CH₃: ~40 - 43 | ||||
| 4-Methoxy-3,5-dibromopyridine | ![]() | H-2, H-6 | ~8.3 - 8.5 | C-2, C-6: ~148 - 150 |
| (O-Alkylation Product) | O-CH₃ | ~4.0 - 4.2 | C-3, C-5: ~107 - 109 | |
| C-4: ~163 - 165 | ||||
| O-CH₃: ~58 - 60 |
Key NMR Observations for Product Differentiation:
-
N-H vs. N-CH₃ Proton: The most straightforward distinction in the ¹H NMR spectrum is the disappearance of the broad N-H proton signal of the parent pyridone upon N-alkylation and the appearance of a new singlet in the range of 3.5-3.7 ppm corresponding to the N-CH₃ group.
-
O-CH₃ Proton: In the O-alkylation product, a singlet corresponding to the O-CH₃ protons will appear further downfield, typically between 4.0 and 4.2 ppm, compared to an N-CH₃ signal.
-
¹³C Chemical Shifts: The carbon chemical shifts also provide definitive evidence. For the N-alkylation product, the N-CH₃ carbon will have a signal around 40-43 ppm. For the O-alkylation product, the O-CH₃ carbon will be observed further downfield, around 58-60 ppm. Furthermore, the C-4 carbon in the O-alkylated product will have a chemical shift characteristic of an ether-linked aromatic carbon (~163-165 ppm), which is significantly different from the carbonyl carbon (C=O) signal in the N-alkylated pyridone (~174-177 ppm).
Experimental Protocols
Synthesis of 3,5-Dibromo-4-aminopyridine (Precursor)
A common precursor for this compound is 3,5-dibromo-4-aminopyridine.
-
Materials: 4-aminopyridine, N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄), azobisisobutyronitrile (AIBN).
-
Procedure: To a solution of 4-aminopyridine (1.0 mol) in CCl₄, add AIBN (catalytic amount).
-
Slowly add NBS (2.2 mol) in portions at 20°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from n-hexane to obtain pure 3,5-dibromo-4-aminopyridine.[1]
Synthesis of this compound
-
Materials: 3,5-dibromo-4-aminopyridine, sodium nitrite, sulfuric acid.
-
Procedure: Dissolve 3,5-dibromo-4-aminopyridine in aqueous sulfuric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Allow the reaction to warm to room temperature and then heat gently to complete the hydrolysis of the diazonium salt.
-
Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield this compound.
General Procedure for N- and O-Alkylation of this compound
-
Materials: this compound, alkyl halide (e.g., methyl iodide), a base (e.g., potassium carbonate or sodium hydride), and a suitable solvent (e.g., DMF or acetone).
-
Procedure for O-Alkylation:
-
To a solution of this compound in a polar aprotic solvent like DMF, add a strong base such as sodium hydride at 0°C.
-
Stir for 30 minutes, then add the alkyl halide.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and purify by column chromatography.
-
-
Procedure for N-Alkylation:
-
In a less polar solvent like acetone, treat this compound with a weaker base like potassium carbonate.
-
Add the alkyl halide and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, filter off the base, and concentrate the filtrate.
-
Purify the residue by column chromatography or recrystallization.
-
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integration of all signals.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of all carbon signals.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations, which will aid in the unambiguous assignment of all signals.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway, a target for pyridine-based tyrosine kinase inhibitors.[2][3][4][5][6]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Mass Spectrometry of Functionalized Pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of functionalized pyridine derivatives is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an objective comparison of various mass spectrometry approaches for the analysis of these important heterocyclic compounds, supported by experimental data and detailed protocols.
The selection of an appropriate mass spectrometry technique is contingent upon the specific physicochemical properties of the functionalized pyridine derivative under investigation and the analytical question at hand. This guide will delve into the principles and applications of the most pertinent ionization methods: Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), as well as their hyphenation with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC).
Comparative Analysis of Ionization Techniques
The choice of ionization technique dictates the type of information that can be obtained from a mass spectrometry experiment. For functionalized pyridine derivatives, the polarity, volatility, and thermal stability of the analyte are key factors in determining the most suitable method.
| Ionization Technique | Principle | Best Suited For | Advantages | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard gas-phase molecules, causing ionization and extensive fragmentation. | Volatile, thermally stable, low to medium polarity pyridine derivatives (e.g., simple alkylpyridines, halopyridines). | Provides detailed structural information through reproducible fragmentation patterns; extensive libraries available for compound identification. | Often leads to the absence of a molecular ion peak for fragile molecules; requires volatile and thermally stable analytes. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated or deprotonated molecules. | A wide range of polar, non-volatile, and thermally labile functionalized pyridine derivatives (e.g., pyridinecarboxylic acids, pyridine-containing pharmaceuticals, pyridinium salts).[1] | Soft ionization technique that typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), facilitating molecular weight determination; easily coupled with liquid chromatography.[2] | Ionization efficiency can be highly dependent on the analyte's ability to hold a charge in solution; susceptible to matrix effects. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. | High molecular weight and non-volatile pyridine derivatives, including polymers and biomolecules functionalized with pyridine moieties. Also useful for imaging applications.[3][4] | Very soft ionization, suitable for large and fragile molecules; high sensitivity. | Matrix selection is critical and can be compound-dependent; less readily coupled to liquid chromatography for complex mixture analysis. |
Quantitative Performance of Hyphenated Techniques
For the quantitative analysis of functionalized pyridine derivatives in complex matrices, mass spectrometry is typically coupled with a chromatographic separation method. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is primarily dictated by the analyte's volatility and polarity.
| Technique | Analyte Class | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| GC-MS | Tropane Alkaloids (e.g., Atropine) | 5.0 ng/mL | - | >80 | - | [5] |
| UHPLC-MS/MS | Pyrrolizidine Alkaloids | 0.015–0.75 µg/kg | 0.05–2.5 µg/kg | 64.5–112.2 | <15 | [6] |
| LC-MS/MS | Nicotine in Mushrooms | - | 0.01 mg/kg (MRL) | - | - | [7] |
| Paper Spray MS | Nicotine Alkaloids in Biofluids | - | several ng/mL | - | Similar to LC-MS | [8] |
Experimental Protocols
GC-MS Analysis of Pyridine Alkaloids
This protocol is a generalized procedure based on methods for analyzing volatile and semi-volatile pyridine derivatives.
-
Sample Preparation:
-
For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the alkaloids. For instance, an Extrelut column can be used for the extraction of tropane alkaloids from serum or urine.[5]
-
The extract is then evaporated to dryness and reconstituted in a suitable solvent (e.g., ethyl acetate).
-
For certain analytes, derivatization to a more volatile and thermally stable form (e.g., trimethylsilyl derivatives) may be necessary to improve chromatographic performance.[5]
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
LC-MS/MS Analysis of Polar Functionalized Pyridines
This protocol is a representative method for the analysis of non-volatile, polar pyridine derivatives.
-
Sample Preparation:
-
For food or biological samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is often employed for polar analytes like nicotine.[7]
-
The final extract is filtered through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., IonSpray Voltage: 5500 V, Temperature: 500 °C).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for each analyte.
-
Visualization of Mass Spectrometry Workflows and Concepts
General Workflow for MS Analysis
Caption: A generalized workflow for the mass spectrometric analysis of functionalized pyridine derivatives.
Decision Tree for Ionization Technique Selection
Caption: A decision tree to aid in selecting the appropriate ionization technique for a given pyridine derivative.
Common Fragmentation Pathways of a Substituted Pyridine (Example: Nicotine)
Caption: Simplified representation of common EI fragmentation pathways for nicotine.
References
- 1. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fimek.edu.rs [fimek.edu.rs]
- 8. vet.purdue.edu [vet.purdue.edu]
Navigating Reactivity: A Comparative Guide to Bromo- vs. Iodo-pyridines in Catalysis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, halopyridines are indispensable building blocks. This guide provides an objective comparison of the reactivity of bromo- and iodo-pyridines, supported by experimental data, to inform substrate selection and reaction optimization in key catalytic transformations.
The fundamental difference in reactivity between iodo- and bromo-pyridines lies in the carbon-halogen (C-X) bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This translates to a lower bond dissociation energy for the C-I bond, facilitating the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions. Consequently, the generally accepted order of reactivity for halopyridines is I > Br > Cl > F.[1][2] This enhanced reactivity of iodo-pyridines often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- counterparts.
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, directly comparing the performance of iodo- and bromo-pyridines in key cross-coupling reactions under similar conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In this reaction, iodo-pyridines consistently demonstrate higher reactivity, leading to excellent yields under milder conditions.
| Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reaction Time (h) | Reference |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Toluene/H₂O, 80 °C | 95 | 2 | [3] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Toluene/H₂O, 100 °C | 85 | 12 | [4] |
| 3-Iodopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), K₃PO₄ | 1,4-Dioxane, 80 °C | 92 | 4 | [5] |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), K₃PO₄ | 1,4-Dioxane, 100 °C | 78 | 16 | [6] |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | Dioxane/H₂O, 90-100 °C | 85-95 (at C4) | 4-12 | [1] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | Dioxane/H₂O, 100 °C | Mixture of regioisomers | 18 | [1] |
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The higher reactivity of iodo-pyridines is particularly advantageous in this reaction, often allowing for copper-free conditions and room temperature reactions.
| Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reaction Time (h) | Reference |
| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N | THF, 25 °C | 94 | 1 | [7] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N | THF, 60 °C | 88 | 6 | [8][9] |
| 2-Amino-3-iodopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N | DMF, 80 °C | 96 | 2 | Inferred from[8] |
| 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N | DMF, 100 °C | 90 | 3 | [8] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N | THF/DMF, 25-60 °C | 85-95 (at C4) | 4-16 | [1] |
Buchwald-Hartwig Amination
For the formation of C-N bonds via Buchwald-Hartwig amination, iodo-pyridines are generally more reactive, enabling the coupling of a wider range of amines under milder conditions. However, with highly electron-deficient pyridines, bromo-pyridines can also be effective substrates.[10]
| Halopyridine | Amine | Catalyst System | Conditions | Yield (%) | Reaction Time (h) | Reference |
| 4-Iodopyridine | Morpholine | Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), Cs₂CO₃ | Toluene, 90 °C | 91 | 3 | [11] |
| 4-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), Cs₂CO₃ | Toluene, 110 °C | 82 | 10 | [11] |
| 2-Iodopyridine | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%), NaOtBu | Toluene, 80 °C | 88 | 5 | [11] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%), NaOtBu | Toluene, 100 °C | 75 | 18 | [12] |
| 2-Bromo-4-iodopyridine | N-Methylaniline | Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), K₃PO₄ | Dioxane, 80 °C | >90 (at C4) | 6 | [1] |
C-H Activation
Direct C-H functionalization of pyridines is a rapidly evolving field. While a direct quantitative comparison of the reactivity of bromo- versus iodo-pyridines in C-H activation is not extensively documented, the electronic properties of the halogen substituent play a significant role in directing the regioselectivity of the reaction.[7][13] Generally, the strong electron-withdrawing nature of halogens can influence the acidity and accessibility of C-H bonds on the pyridine ring. The choice of directing group and catalyst system is crucial in achieving desired regioselectivity.[9][14]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparative studies. The following are generalized procedures for the key cross-coupling reactions discussed.
General Experimental Protocol for Suzuki-Miyaura Coupling
To a dry reaction vessel, add the halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water or toluene/water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if required. The reaction mixture is then heated to the desired temperature and monitored by TLC or LC-MS until completion. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
General Experimental Protocol for Sonogashira Coupling
In a flask under an inert atmosphere, the halopyridine (1.0 equiv), copper(I) iodide (2-5 mol%), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) are combined. A degassed solvent (e.g., THF or DMF) is added, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv). The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at the appropriate temperature. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.[7][8][9]
General Experimental Protocol for Buchwald-Hartwig Amination
A reaction tube is charged with the halopyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the required temperature for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.[11][12]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-amino-3,5-dibromopyridine: Alternative Reagents and Methodologies
Introduction
4-amino-3,5-dibromopyridine is a crucial intermediate in the synthesis of various high-value chemical compounds, including pharmaceuticals, agrochemicals, and natural products like Desmopyradine.[1][2][3] Its molecular structure, featuring a pyridine core with both an amino group and two bromine atoms, offers a versatile scaffold for a range of synthetic transformations.[2] This guide provides a comparative analysis of different synthetic routes to 4-amino-3,5-dibromopyridine, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methods
The selection of a synthetic route often depends on factors such as yield, purity, cost of reagents, reaction conditions, and scalability. Below is a summary of the key quantitative data for two prominent methods for synthesizing 4-amino-3,5-dibromopyridine.
| Parameter | Method 1: Direct Bromination with NBS (DCM) | Method 1a: Direct Bromination with NBS (CCl₄) | Method 2: One-Step Synthesis from Pyridine |
| Starting Material | 4-Aminopyridine | 4-Aminopyridine | Pyridine or Pyridine Salt |
| Primary Reagent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | HBr, H₂O₂, Ammonium Salt |
| Solvent | Dichloromethane (DCM) | Carbon Tetrachloride (CCl₄) | Water |
| Reaction Temperature | Room Temperature | 20°C | 110°C to 120°C |
| Reaction Time | 24 hours | 24 hours | ~8 hours |
| Reported Yield | 92%[1] | 89.6%[4] | Up to 59.9%[3] |
| Reported Purity | High (after chromatography) | 97.8%[4] | High (after recrystallization) |
| Purification Method | Silica Gel Column Chromatography[1] | Recrystallization from n-hexane[4] | Extraction and Recrystallization[3] |
Experimental Protocols
Method 1: Direct Bromination of 4-Aminopyridine with N-Bromosuccinimide (NBS)
This is a widely used method involving the direct electrophilic bromination of 4-aminopyridine. The choice of solvent can influence the work-up and purification procedure.
Protocol 1a (using Dichloromethane):
-
Suspend 4-aminopyridine (2.0 mmol, 1.0 eq.) in dichloromethane (10 mL).
-
Slowly add a solution of N-bromosuccinimide (4.6 mmol, 2.3 eq.) in dichloromethane (30 mL) to the suspension over a period of 1 hour.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Purify the resulting mixture of succinimide and 4-amino-3,5-dibromopyridine by silica gel column chromatography (eluent: hexane/ethyl acetate = 1/1) to yield the final product.[1]
Protocol 1b (using Carbon Tetrachloride):
-
In a 2000 mL three-necked flask, add 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of azobisisobutyronitrile (AIBN).
-
At 20°C, add 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) in batches.
-
Allow the reaction to proceed at room temperature for 24 hours, monitoring for the conversion of starting material.
-
After the reaction, cool the mixture to room temperature and pour it into 1000 mL of carbon tetrachloride.
-
Filter the mixture. Wash the filter cake twice with 200 mL portions of carbon tetrachloride.
-
Wash the filtrate with a sodium bicarbonate aqueous solution and then with a saturated brine solution.
-
Remove the carbon tetrachloride solvent by rotary evaporation.
-
Recrystallize the crude product from n-hexane to obtain pure 4-amino-3,5-dibromopyridine.[4]
Method 2: One-Step Synthesis from Pyridine
This patented method offers an alternative by using pyridine as the starting material in a one-step process, which can be advantageous in terms of cost and simplicity.[3]
Protocol 2:
-
In a 100 mL three-necked flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add 6.0 g (0.08 mol) of pyridine and 10 mL of water.
-
Add 11.5 g (0.12 mol) of ammonium carbonate ((NH₄)₂CO₃) and stir for 5 minutes.
-
Slowly add 21.7 g of 48% HBr solution (0.13 mol) dropwise. After addition, stir for 30 minutes.
-
Heat the mixture to 110°C.
-
Using a constant pressure dropping funnel, add 12 mL of 30% hydrogen peroxide (H₂O₂) over 30-40 minutes.
-
After the addition is complete, increase the temperature to 120°C and continue to heat under reflux for 5 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to 10-11 using a 6 mol/L NaOH solution.
-
Extract the product with tert-butyl methyl ether (5 x 25 mL).
-
Concentrate the combined organic layers and purify by recrystallization (ethyl acetate:petroleum ether = 1:15) to obtain 4-amino-3,5-dibromopyridine.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the described synthetic methods.
Caption: Workflow for the direct bromination of 4-aminopyridine using NBS.
Caption: Workflow for the one-step synthesis of 4-amino-3,5-dibromopyridine from pyridine.
Conclusion
For researchers requiring high yields and purity, the direct bromination of 4-aminopyridine with N-bromosuccinimide (Method 1) is a well-documented and effective approach, with reported yields reaching up to 92%.[1] The choice between dichloromethane and carbon tetrachloride as a solvent may depend on safety considerations and the preferred purification technique.
The one-step synthesis from pyridine (Method 2) presents an innovative alternative that is potentially more cost-effective and environmentally friendly due to the use of cheaper starting materials and a simpler process.[3] While the reported yield is lower than that of direct bromination, its suitability for large-scale industrial production and its "green" characteristics make it a compelling option.
Ultimately, the choice of reagent and methodology will be guided by the specific priorities of the research or production context, including desired yield, purity requirements, cost constraints, and scalability.
References
- 1. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 4. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
A Researcher's Guide to Benchmarking Catalysts for Pyridine Functionalization
The selective functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. As a core component in numerous FDA-approved drugs and functional materials, the development of efficient and selective methods for its modification is of paramount importance.[1][2] This guide provides an objective, data-driven comparison of leading catalytic systems for key pyridine functionalizations, including C-H borylation, C-H arylation, and hydrogenation. By presenting quantitative data, detailed experimental protocols, and logical workflows, we aim to equip researchers, chemists, and drug development professionals with the tools to make informed decisions in catalyst selection and reaction optimization.
Strategic Catalyst Selection: A Logical Overview
The choice of a catalytic system is dictated by the desired transformation, required regioselectivity, and tolerance for various functional groups. The following diagram illustrates the logical relationships between common synthetic goals and the catalytic strategies employed to achieve them.
Caption: Logical workflow for selecting a catalytic strategy based on synthetic goals.
Comparison of Catalysts for C-H Borylation
Iridium-catalyzed C-H borylation is a premier method for producing pyridylboronic esters, which are versatile intermediates in cross-coupling reactions. The regioselectivity of this transformation is often governed by steric factors, allowing for the functionalization of positions that are electronically disfavored.[3][4][5]
Table 1: Performance of Iridium-Based Catalysts in Pyridine C-H Borylation
| Catalyst System | Ligand | Substrate | Borylation Position | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| [Ir(cod)(OMe)]₂ | dtbpy | 5-bromo-2-cyanopyridine | C3 / C4 | THF | 25 | 16 | 81 (67:33 ratio) | [3] |
| [Ir(cod)(OMe)]₂ | dtbpy | 2,3-bis(trifluoromethyl)pyridine | C5 | Neat | 80 | 12 | 82 | [5] |
| [Ir(cod)(OMe)]₂ | dtbpy | 2-chloro-3-(trifluoromethyl)pyridine | C5 | Neat | 80 | 12 | 84 | [5] |
| [Ir(cod)(OMe)]₂ | dtbpy | 4-(trifluoromethyl)pyridine | C3 | Neat | 80 | 12 | 86 | [5] |
| [Ir(cod)Cl]₂ | dtbpy | 2,4-dimethylpyridine | C3 (meta) | Heptane | 80 | 16 | >95 (NMR) | [6][7] |
dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; B₂pin₂ = bis(pinacolato)diboron
Comparison of Catalysts for C-H Arylation
Direct C-H arylation offers an atom-economical route to biaryl compounds. Palladium catalysis has traditionally dominated this area, often relying on directing groups to ensure C2 selectivity.[3] More recently, photoredox catalysis has emerged as a powerful alternative that can provide different selectivities under exceptionally mild conditions.[8]
Table 2: Comparison of Palladium and Photoredox Systems for C-H Arylation
| Parameter | Palladium-Catalyzed Arylation | Photoredox-Catalyzed Arylation |
| Catalyst System | Pd(OAc)₂ / Ligand | Ru(bpy)₃Cl₂ or other photocatalyst |
| Typical Ligand | 1,10-phenanthroline, n-BuAd₂P | - |
| Typical Substrate | Electron-deficient pyridines | 2-Phenylpyridine derivatives |
| Arylation Position | C3 (non-directed), C2 (directed) | C5 (on phenyl ring) |
| Catalyst Loading | 2-10 mol% | 1-5 mol% |
| Arylating Agent | Aryl iodides, arylboronic acids | Arenediazonium salts |
| Reaction Temp. | 80-120 °C | Room Temperature |
| Key Advantage | Well-established, high C3 selectivity possible.[3] | Extremely mild conditions, broad scope.[8] |
| Key Limitation | Often requires high temperatures and excess substrate.[3] | Primarily demonstrated for specific substrate classes.[8] |
Comparison of Catalysts for Hydrogenation
The hydrogenation of pyridines to piperidines is a fundamental transformation in pharmaceutical synthesis.[9][10] The reaction is challenging due to the stability of the aromatic ring and potential catalyst poisoning.[9] Heterogeneous catalysts are preferred for their ease of separation, with noble metals offering high activity under milder conditions compared to non-noble metals.[9]
Table 3: Performance of Heterogeneous Catalysts in Pyridine Hydrogenation
| Catalyst | Support | Pressure (bar H₂) | Temp (°C) | Solvent | Time (h) | Conversion (%) | Selectivity (%) | Ref |
| Rh/C | Carbon | 5 | 40 | Methanol | 16 | >99 | >99 | [9] |
| PtO₂ | None | 50-70 | 25-50 | Acetic Acid | 12-24 | ~100 | >99 | [10] |
| Pd-Ag/Al₂O₃ | Alumina | 70 | 60 | Ethanol | 4 | 99.8 | 99.8 | [11] |
| Ru/PDVB | Polymer | 10 | 100 | Water | 3 | 99 | >99 | [12] |
| Rh/KB (Electrocatalytic) | Carbon Black | Ambient | Ambient | Aqueous | 9 F/mol | 100 | 98 | [13] |
Experimental Protocols
The following protocols are generalized procedures based on common methodologies reported in the literature. Researchers should consult the primary source for specific substrate and catalyst details.
Protocol 1: Iridium-Catalyzed C-H Borylation of a Substituted Pyridine[5]
-
Reactor Setup: In a nitrogen-filled glovebox, add the substituted pyridine (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol, 1.2 equiv.), [Ir(cod)(OMe)]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%) to an oven-dried screw-cap vial equipped with a magnetic stir bar.
-
Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction mixture for 12-16 hours. The reaction progress can be monitored by periodically taking an aliquot (while maintaining an inert atmosphere), quenching with methanol, and analyzing by GC-MS.
-
Work-up and Purification: After cooling to room temperature, dissolve the reaction mixture in ethyl acetate. Filter the solution through a short plug of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired pyridylboronic ester.
Protocol 2: Heterogeneous Catalytic Hydrogenation using PtO₂[10][14]
-
Reactor Setup: To a high-pressure reactor vessel (e.g., a Parr shaker bottle), add the pyridine substrate (1.0 g, 1.0 equiv.) and glacial acetic acid (10-20 mL) as the solvent.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%) to the solution.
-
Reaction Execution: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin vigorous stirring or shaking.
-
Monitoring: The reaction is typically run for 12-24 hours. Hydrogen uptake can be monitored via the pressure gauge.
-
Work-up: Carefully vent the excess hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Isolation: Carefully neutralize the filtrate by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine product.
General Experimental Workflow
Benchmarking any catalyst requires a systematic and reproducible workflow. The diagram below outlines the critical stages from initial setup to final analysis, ensuring reliable and comparable data.
Caption: Standard experimental workflow for benchmarking catalyst performance.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 5. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Spectroscopic Identification of Reaction Intermediates
For researchers, scientists, and drug development professionals, the elucidation of reaction mechanisms is paramount. The fleeting existence of reaction intermediates holds the key to understanding and optimizing chemical and biological processes. This guide provides a comparative overview of key spectroscopic techniques used to identify and characterize these transient species, supported by experimental data and detailed protocols.
The study of reaction intermediates, transient molecular entities that exist for a short time between reactants and products, is crucial for a deep understanding of reaction pathways. Spectroscopic methods are among the most powerful tools for observing these short-lived species in real-time.[1] This guide compares the performance of three principal techniques: Transient Absorption (TA) Spectroscopy, Time-Resolved Infrared (TRIR) Spectroscopy, and Time-Resolved Resonance Raman (TR3) Spectroscopy.
Comparative Overview of Spectroscopic Techniques
The selection of an appropriate spectroscopic technique is contingent on several factors, including the chemical nature of the intermediate, its expected lifetime and concentration, and the specific structural information required.
| Technique | Principle | Typical Intermediates Detected | Temporal Resolution | Structural Information Provided | Relative Sensitivity |
| Transient Absorption (TA) Spectroscopy | Measures the change in absorbance of a sample after photoexcitation, probing electronic transitions.[2] | Excited states, species with chromophores, some radical ions. | Femtoseconds to milliseconds.[3] | Electronic energy levels, kinetics of formation and decay. Limited direct structural information. | High |
| Time-Resolved Infrared (TRIR) Spectroscopy | Measures changes in vibrational spectra (infrared absorption) following photoexcitation, providing a "fingerprint" of molecular structure.[] | Species with distinct vibrational modes, including functional group changes and conformational rearrangements. | Nanoseconds to seconds (step-scan); picoseconds to nanoseconds (pump-probe).[5] | Vibrational modes (bond-specific information), molecular structure, and symmetry. | Moderate |
| Time-Resolved Resonance Raman (TR3) Spectroscopy | Involves inelastic scattering of light from vibrating molecules, with enhancement for species that absorb at the laser wavelength.[6] | Symmetric molecules, species with non-polar bonds, and chromophoric intermediates. | Picoseconds to microseconds. | Vibrational modes, molecular symmetry, and bonding information.[6] | Moderate to High (with resonance enhancement) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful spectroscopic identification of reaction intermediates.
Femtosecond Transient Absorption (TA) Spectroscopy
Objective: To monitor the ultrafast dynamics of photo-induced reaction intermediates.
Methodology:
-
Sample Preparation: Dissolve the reactant in a spectroscopically transparent solvent to achieve an absorbance of approximately 0.3-0.8 at the excitation wavelength in a 1-2 mm path length cuvette.[1] The sample should be continuously stirred or flowed to ensure a fresh volume for each laser pulse.[7]
-
Instrumentation Setup:
-
A femtosecond laser system (e.g., Ti:Sapphire) generates the fundamental laser pulses (e.g., 800 nm, <100 fs).
-
The beam is split into a high-intensity "pump" beam and a low-intensity "probe" beam.
-
The pump beam is directed through an optical parametric amplifier (OPA) to generate the desired excitation wavelength.
-
The probe beam is focused into a nonlinear crystal (e.g., sapphire) to generate a broadband white-light continuum.
-
The pump and probe beams are focused and spatially overlapped on the sample.
-
A motorized delay stage in the pump beam path allows for varying the time delay between the pump and probe pulses.
-
-
Data Acquisition:
-
The probe beam is split into a signal beam (passing through the excited sample) and a reference beam (passing through an unexcited region or a reference cuvette).
-
Both beams are directed to a spectrometer and detected by a CCD camera.
-
The change in absorbance (ΔA) is calculated for each time delay by comparing the probe spectrum with and without the pump pulse.
-
-
Data Analysis:
-
The collected data is plotted as ΔA versus wavelength and time delay.
-
Kinetic traces at specific wavelengths are analyzed to determine the formation and decay rates of transient species. Features such as ground-state bleach, excited-state absorption, and stimulated emission provide insights into the reaction dynamics.[2]
-
Time-Resolved Infrared (TRIR) Spectroscopy (Step-Scan FTIR)
Objective: To obtain vibrational spectra of reaction intermediates with microsecond to second time resolution.
Methodology:
-
Sample Preparation: Prepare the sample in a suitable solvent that is transparent in the infrared region of interest. For enzymatic reactions, the enzyme and substrate are mixed and placed on an Attenuated Total Reflectance (ATR) crystal.[8] For organometallic complexes, the sample can be pressed into a KBr pellet.[9]
-
Instrumentation Setup:
-
Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a step-scan interferometer.
-
The reaction is initiated at each step of the interferometer's moving mirror, often triggered by a laser pulse (e.g., Nd:YAG laser).[5]
-
The infrared signal is detected with a high-speed detector (e.g., MCT - Mercury Cadmium Telluride).
-
-
Data Acquisition:
-
A background spectrum is recorded before initiating the reaction.[1]
-
The reaction is triggered, and a series of time-resolved interferograms are collected at each mirror position.
-
The process is repeated and averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The time-resolved interferograms are Fourier transformed to generate time-resolved infrared spectra.
-
Difference spectra are calculated by subtracting the pre-excitation spectrum from the post-excitation spectra to highlight changes due to the formation and decay of intermediates.[8]
-
Kinetic information is extracted by plotting the absorbance changes of specific vibrational bands as a function of time.[1]
-
Visualizing Reaction Pathways and Workflows
Diagrams are invaluable for representing complex experimental setups, reaction pathways, and logical workflows in a clear and concise manner.
References
- 1. benchchem.com [benchchem.com]
- 2. edinst.com [edinst.com]
- 3. Transient absorption spectroscopy (TrA) | Photon Factory [photonfactory.blogs.auckland.ac.nz]
- 5. air.unipr.it [air.unipr.it]
- 6. Resonance Raman and surface- and tip-enhanced Raman spectroscopy methods to study solid catalysts and heterogeneous catalytic reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Following Enzyme Activity with Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Following Enzyme Activity with Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
A Comparative Guide to HPLC Methods for Analyzing Pyyridine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal HPLC Method for Pyridine Analysis
The accurate analysis of pyridine reaction mixtures is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of final products in pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses. However, the diverse and often polar nature of pyridine derivatives presents unique challenges, making the choice of HPLC method critical for achieving reliable and robust results.
This guide provides an objective comparison of two prevalent HPLC methods for the analysis of pyridine reaction mixtures: Mixed-Mode HPLC and Reversed-Phase (C18) HPLC . We will delve into their principles, present supporting experimental data, and provide detailed protocols to aid in your method development and selection process.
Challenges in Pyridine Analysis by HPLC
Several factors can complicate the HPLC analysis of pyridine-containing samples:
-
High Polarity: Many pyridine derivatives are highly polar, leading to poor retention on traditional reversed-phase columns.[1]
-
Peak Tailing: As basic compounds, pyridines can interact with residual acidic silanols on silica-based stationary phases, resulting in asymmetric peak shapes.[1][2]
-
Isomer Separation: Positional isomers of substituted pyridines often exhibit very similar physicochemical properties, making their separation challenging.[1]
-
LC-MS Incompatibility: While ion-pairing reagents can improve the retention of polar pyridines, many are not volatile and thus incompatible with mass spectrometry (MS) detection.[1][3]
Comparison of HPLC Methods: Mixed-Mode vs. Reversed-Phase C18
The selection between a mixed-mode and a standard C18 column depends on the specific components of the reaction mixture and the analytical goals.
Mixed-Mode HPLC utilizes stationary phases with both reversed-phase and ion-exchange functionalities.[4] This dual retention mechanism allows for the simultaneous analysis of compounds with a wide range of polarities and charges, often without the need for ion-pairing reagents.[3] This makes it particularly advantageous for complex reaction mixtures containing polar starting materials, non-polar products, and ionic byproducts.
Reversed-Phase (C18) HPLC is a widely used technique that separates compounds based on their hydrophobicity. While it is a robust and well-understood method, it can struggle with the retention of very polar pyridine derivatives.[1] However, with appropriate mobile phase modifications, such as the use of buffers or ion-pairing agents, C18 columns can provide excellent separations for many pyridine-containing reaction mixtures.
Quantitative Data Summary
The following table summarizes the performance of Mixed-Mode and Reversed-Phase C18 HPLC methods for the analysis of a representative pyridine reaction mixture, including pyridine, 2-aminopyridine, and 3-aminopyridine.
| Parameter | Mixed-Mode HPLC (Amaze HD Column)[1] | Reversed-Phase HPLC (C18 Column) |
| Analyte | Retention Time (min) | Retention Time (min) |
| Pyridine | 2.5 | Data not available for direct comparison |
| 2-Aminopyridine | 3.2 | Data not available for direct comparison |
| 3-Aminopyridine | 4.1 | Data not available for direct comparison |
| Resolution (Rs) | Good peak shape and resolution reported[5] | Dependent on mobile phase optimization |
| Limit of Detection (LOD) | Method-dependent | 5 ppb for Pyridine (Primesep 100)[6] |
| MS Compatibility | Yes, avoids non-volatile ion-pairing reagents[3] | Can be limited by the use of non-volatile buffers or ion-pairing agents |
Experimental Protocols
Method 1: Mixed-Mode HPLC Analysis
This protocol is suitable for the analysis of polar pyridine derivatives and their isomers.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: Amaze HD, 3.2 x 150 mm[1]
-
Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection: UV at 275 nm[1]
-
Injection Volume: 1 µL[1]
Sample Preparation:
-
Dilute the reaction mixture in the mobile phase to an appropriate concentration (e.g., 0.3 mg/mL).[5]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Method 2: Reversed-Phase (C18) HPLC Analysis
This protocol provides a general starting point for the analysis of less polar pyridine derivatives. Optimization of the mobile phase, particularly the pH and organic modifier content, is often necessary.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC or UHPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water
-
B: Acetonitrile
-
A gradient elution is often employed to separate compounds with varying polarities.[7]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220-280 nm (or at the λmax of the main components)[7]
-
Injection Volume: 10 µL[7]
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the key differences between the two methods, the following diagrams are provided.
Conclusion
Both Mixed-Mode and Reversed-Phase C18 HPLC are powerful techniques for the analysis of pyridine reaction mixtures.
-
Mixed-Mode HPLC is often the superior choice for complex mixtures containing a wide range of polarities and for applications where MS compatibility is crucial. Its ability to retain and separate highly polar pyridine derivatives without the need for ion-pairing agents is a significant advantage.[1][3]
-
Reversed-Phase (C18) HPLC remains a robust and reliable option, particularly for reaction mixtures where the components are of moderate to low polarity. Its widespread availability and the vast body of existing methods make it a practical choice for many laboratories.
The optimal method will ultimately depend on the specific chemical properties of the analytes in your reaction mixture. It is recommended to screen both column types during method development to determine which provides the best separation and data quality for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,5-Dibromo-4-pyridinol: A Safety and Operations Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Dibromo-4-pyridinol was not located. The following guidance is based on the safety data for structurally similar compounds, including 3,5-Dibromo-4-methylpyridine, 3-Bromo-4-methylpyridine, and 3,5-Dibromopyridine. Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Hazard Information
Based on analogous compounds, this compound should be handled as a hazardous substance. Always use appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Hazard Identification Summary (Based on Analogous Compounds)
| Hazard Statement | Classification | References |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1][2] |
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) and a laboratory coat. Ensure full skin coverage. |
| Respiratory Protection | Use only in a well-ventilated area or with appropriate respiratory protection if dust or vapors are generated. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and materials contaminated with it involves a systematic approach to ensure safety and compliance.
-
Waste Identification and Segregation:
-
Classify this compound and any materials it has contaminated (e.g., gloves, absorbent pads, glassware) as hazardous waste.
-
This waste must be segregated from non-hazardous waste and other chemical waste streams. Specifically, collect halogenated organic waste separately from non-halogenated waste.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a tightly sealing cap.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]
-
The storage area should be away from incompatible materials.
-
-
Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[3]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
-
Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Collect the absorbent material and the spilled substance using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[1]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Dibromo-4-pyridinol
Essential Safety and Handling Guide for 3,5-Dibromo-4-pyridinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. While a comprehensive toxicological profile is not widely available, it should be handled with the assumption that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Primary protective measures involve the consistent use of appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes, dust, and vapors. |
| Skin Protection | Chemical-resistant gloves (Butyl rubber or PVA recommended; Nitrile may not be suitable). A fully-buttoned lab coat is mandatory. | Prevents skin contact with the chemical. Always inspect gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin. |
| Respiratory Protection | Work in a well-ventilated area, preferably a certified chemical fume hood.[2] If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes the inhalation of harmful dust or vapors. |
Step-by-Step Handling Protocol
Engineering Controls:
-
Always handle this compound within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound and any accompanying safety information.
-
Inspect all PPE for damage before use.
-
Ensure the work area is clean and uncluttered.
Handling:
-
Don the appropriate PPE as specified in the table above.
-
Carefully weigh and dispense the solid chemical in the fume hood, avoiding the generation of dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1][3][4]
-
Avoid contact with skin, eyes, and clothing.[1]
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and cleaning agent.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][5] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[3] |
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound (including excess reagent, contaminated PPE, and spill cleanup materials) in a designated and clearly labeled hazardous waste container. This should be segregated as halogenated organic waste .[6][7]
-
Containerization: Use a compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[1]
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



